PARP1-IN-5 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXDSXSUYRPYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PARP1-IN-5 Dihydrochloride in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the coordination of DNA repair pathways. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms such as homologous recombination. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in DNA repair, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.
Introduction to PARP1 and its Role in DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1] Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long, branched chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2][3] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating pathways such as Base Excision Repair (BER), Single-Strand Break Repair (SSBR), and influencing Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[2][4][5] In the context of BER, PARP1 is crucial for the recruitment of the scaffold protein XRCC1, which in turn brings in other essential factors like DNA ligase III, DNA polymerase β, and polynucleotide kinase 3'-phosphatase (PNKP).[1][2]
This compound: A Potent and Selective PARP1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PARP1.[6][7] Its mechanism of action is centered on the competitive inhibition of the NAD+ binding site within the catalytic domain of PARP1, thereby preventing the synthesis of PAR.[5] This inhibition has two major consequences for cancer cells:
-
Catalytic Inhibition: By blocking PARP1's enzymatic activity, this compound prevents the recruitment of DNA repair proteins to sites of SSBs. These unrepaired SSBs can then collapse into more cytotoxic DSBs during DNA replication.
-
PARP1 Trapping: Some PARP inhibitors, in addition to catalytic inhibition, trap PARP1 on the DNA at the site of damage. This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of DSBs and subsequent cell death, a mechanism that is particularly effective in cells with deficient HR repair pathways (a concept known as synthetic lethality).[5][8]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its effects.
| Parameter | Value/Effect | Cell Line/System | Reference |
| IC50 (PARP-1) | 14.7 nM | Enzymatic Assay | [6][7] |
| Cytotoxicity | Little cytotoxic effect alone (0.1-320 µM) | A549 cells | [6][7] |
| Chemosensitization | Significantly increases cytotoxicity of carboplatin (0.1-10 µM) | A549 cells | [6] |
| PAR Level | Significantly decreases PAR level | SK-OV-3 cells | [6][7] |
| γ-H2AX Expression | Increases γ-H2AX expression | In vitro & In vivo | [6] |
| MCM2-7 Expression | Decreases expression (0.1-10 µM) | SK-OV-3 cells | [6] |
| In Vivo Efficacy | Enhances inhibitory effect of carboplatin (25 & 50 mg/kg, p.o.) | A549 xenografts | [6] |
| In Vivo Toxicity | No significant difference in body weight or blood routine (up to 1000 mg/kg, p.o.) | Animal models | [6] |
Signaling Pathways and Experimental Workflows
PARP1's Role in Base Excision Repair and Inhibition by PARP1-IN-5
The following diagram illustrates the central role of PARP1 in the BER pathway and the mechanism of its inhibition by this compound.
Caption: PARP1 in BER and its inhibition by PARP1-IN-5.
Experimental Workflow for Evaluating PARP1 Inhibitors
This diagram outlines a typical experimental workflow for the preclinical evaluation of a PARP1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a PARP1 inhibitor.
Detailed Experimental Protocols
PARP1 Enzymatic Assay (IC50 Determination)
This protocol is a generalized method for determining the in vitro potency of a PARP1 inhibitor.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a PARP1 substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
This compound at various concentrations
Procedure:
-
Coat a streptavidin-coated 96-well plate with histones overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Add the PARP1 enzyme to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate and add the detection substrate.
-
Measure the signal (e.g., absorbance at a specific wavelength).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PARP1 activity within cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SK-OV-3)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide, H2O2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-PARP1, anti-actin (or other loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the level of PARylation relative to the loading control.
γ-H2AX Immunofluorescence Assay for DNA Damage
This protocol visualizes and quantifies the formation of DSBs in response to treatment with a PARP1 inhibitor.
Materials:
-
Cancer cell line cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound for a desired time (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-γ-H2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
Conclusion
This compound is a potent and selective inhibitor of PARP1 that disrupts DNA repair by preventing the synthesis of PAR. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into lethal double-strand breaks, particularly in cancer cells with compromised homologous recombination repair pathways. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of PARP1 inhibition.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
The Role of PARP1-IN-5 Dihydrochloride in Base Excision Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the base excision repair (BER) pathway. BER is a primary mechanism for repairing DNA single-strand breaks (SSBs), which can arise from exposure to damaging agents or as intermediates in the repair of modified bases. PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, including XRCC1, to the site of damage, thereby facilitating the repair process.
Given its central role in DNA repair, PARP1 has emerged as a key therapeutic target in oncology. Inhibition of PARP1 enzymatic activity can lead to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks during DNA replication. This is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1. This technical guide provides an in-depth overview of the role of this compound in the context of base excision repair, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its effects by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1, thereby inhibiting its catalytic activity. This inhibition prevents the synthesis of PAR chains at sites of DNA damage. The consequences of this inhibition within the BER pathway are twofold:
-
Impaired Recruitment of Repair Machinery: Without the PAR scaffold, the recruitment of key BER proteins, such as the scaffold protein XRCC1 and its associated partners (DNA ligase III, DNA polymerase beta), is significantly hindered.[1][2][3] This stalls the repair process at the single-strand break stage.
-
PARP1 Trapping: The binding of this compound can "trap" the PARP1 protein on the DNA at the site of the break.[4] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription.
The net effect is the accumulation of unrepaired single-strand breaks, leading to genomic instability and, ultimately, cell death, particularly in cancer cells that are heavily reliant on PARP1-mediated repair.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PARP1 IC50 | 14.7 nM | [5] |
| PARP2 IC50 | 0.9 µM | [5] |
| Selectivity (PARP2/PARP1) | ~61-fold | Calculated from[5] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| A549 | Cytotoxicity in combination with Carboplatin (CBP) | Significantly increases cytotoxicity of CBP | 0.1 - 10 µM | [5] |
| A549 | Cytotoxicity (as single agent) | Little cytotoxic effect | 0.1 - 320 µM | [5] |
| SK-OV-3 | Expression of MCM2-7 | Decreases expression | 0.1 - 10 µM | [5] |
| SK-OV-3 | PAR level | Significantly decreases PAR level | Not specified | [5] |
| General | γ-H2AX expression | Upregulates expression | Not specified | [5] |
Table 3: In Vivo Data
| Animal Model | Dosage and Administration | Observation | Reference |
| Mouse | 1000 mg/kg; p.o. | No significant difference in body weight or blood routine | [5] |
| Mouse (A549 xenograft) | 25 and 50 mg/kg; p.o.; 12 days (in combination with Carboplatin) | Significantly enhances the inhibitory effect of Carboplatin at 50 mg/kg | [5] |
| Mouse | 50 mg/kg; p.o. | Positively correlates with the expression of PARP-1 | [5] |
Signaling Pathways and Experimental Workflows
Caption: Base Excision Repair (BER) pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing a PARP1 inhibitor like this compound.
Experimental Protocols
PARP1 Enzymatic Assay (Fluorometric)
This protocol is a general method for determining the IC50 of a PARP1 inhibitor and should be adapted and optimized for this compound.
Principle: This assay measures the consumption of NAD+ by PARP1. The remaining NAD+ is converted to a fluorescent product. Inhibition of PARP1 results in a higher fluorescent signal.[6]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-NAD+
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ cycling reagent mix (containing alcohol dehydrogenase and a fluorescent substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Activated DNA (final concentration ~5 µg/mL)
-
This compound dilutions
-
Recombinant PARP1 enzyme (final concentration ~1 nM)
-
-
Initiation: Start the reaction by adding β-NAD+ (final concentration ~100 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the NAD+ cycling reagent mix to each well. Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation, ~590 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PAR Level Assay (Western Blot)
Principle: This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells treated with a DNA damaging agent and a PARP inhibitor. A decrease in PAR levels indicates target engagement by the inhibitor.
Materials:
-
Cancer cell line (e.g., A549 or SK-OV-3)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-PAR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with H2O2 (e.g., 1 mM for 10 minutes) or MMS (e.g., 0.1% for 15 minutes).
-
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative reduction in PAR levels.
XRCC1 Recruitment Assay (Immunofluorescence)
Principle: This assay visualizes the recruitment of the key BER scaffold protein, XRCC1, to sites of DNA damage. Inhibition of PARP1 by this compound is expected to prevent the formation of XRCC1 foci.[7]
Materials:
-
Cells grown on coverslips (e.g., U2OS)
-
DNA damaging agent (e.g., H2O2 or laser micro-irradiation)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-XRCC1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Induce DNA damage (e.g., treat with H2O2 for 10 minutes, then allow to recover for 5-10 minutes).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-XRCC1 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of XRCC1 foci per nucleus. A significant reduction in foci formation in the presence of this compound indicates inhibition of the BER pathway.
-
Conclusion
This compound is a potent and selective inhibitor of PARP1 that disrupts the base excision repair pathway by preventing the recruitment of essential repair factors and by trapping PARP1 on the DNA. This technical guide provides a comprehensive overview of its mechanism of action, quantitative activity, and key experimental protocols for its characterization. The provided information serves as a valuable resource for researchers and drug development professionals working on PARP inhibitors and their application in cancer therapy. The detailed methodologies and structured data presentation are intended to facilitate the design and execution of further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. XRCC1 counteracts poly(ADP ribose)polymerase (PARP) poisons, olaparib and talazoparib, and a clinical alkylating agent, temozolomide, by promoting the removal of trapped PARP1 from broken DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Nexus of Precision Oncology: A Technical Guide to PARP1-IN-5 Dihydrochloride and Synthetic Lethality in BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of synthetic lethality has emerged as a powerful strategy in targeted cancer therapy, particularly for tumors harboring specific DNA damage response (DDR) deficiencies. This technical guide delves into the core of this concept, focusing on the potent and selective PARP1 inhibitor, PARP1-IN-5 dihydrochloride, and its therapeutic potential in cancers with mutations in the BRCA1 and BRCA2 genes. While specific data on the synthetic lethal interaction of this compound in BRCA-mutant cells is not yet extensively published, this document provides a comprehensive overview of the underlying mechanisms, relevant experimental protocols to evaluate such interactions, and the existing data for this promising inhibitor. By leveraging data from other well-characterized PARP inhibitors, we extrapolate the expected mechanistic pathways and provide a framework for future research and development.
Introduction to PARP1 and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery for DNA repair.[3][4]
In cells with functional homologous recombination (HR) repair, mediated by proteins such as BRCA1 and BRCA2, the inhibition of PARP1 is generally not lethal. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised.[5][6] Inhibition of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] The inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death. This selective killing of cancer cells with a specific genetic vulnerability is the essence of synthetic lethality.[7]
This compound: A Potent and Selective Inhibitor
This compound is a highly potent and selective inhibitor of PARP1.[8][9] Its selectivity for PARP1 over other PARP isoforms, such as PARP2, is a critical feature that may translate to an improved therapeutic window and reduced off-target effects.
Pharmacological Data
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the PARP1 enzyme.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP1 | 14.7 | [8][9] |
This low nanomolar potency highlights the compound's strong affinity for its target. Further studies are required to determine its cellular potency and synthetic lethal efficacy in BRCA-mutant cancer cell lines.
The Mechanism of Synthetic Lethality in BRCA-Mutant Cells
The synthetic lethal relationship between PARP inhibition and BRCA deficiency is a cornerstone of modern precision oncology. The following diagram illustrates the key signaling pathways involved.
References
- 1. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.7. Poly (ADP-Ribose) Polymerase (PARP) Assay Activity [bio-protocol.org]
- 9. PARP assay [assay-protocol.com]
Discovery and Synthesis of Novel Apigenin-Piperazine Hybrids as Potent PARP1 Inhibitors: A Technical Guide
Abstract
Poly(ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel class of PARP1 inhibitors: apigenin-piperazine hybrids. The development of these compounds, exemplified by the potent inhibitor PARP1-IN-5 (also referred to as compound 15l), represents a significant advancement in the quest for selective and effective anticancer agents.[3][4][5] This document details the structure-activity relationships, experimental protocols for synthesis and biological assays, and the key signaling pathways involved.
Introduction: The Rationale for Apigenin-Piperazine Hybrids
Apigenin, a naturally occurring flavonoid, has been recognized for its anticancer properties, which are attributed to its ability to modulate various signaling pathways involved in cell growth, apoptosis, and invasion.[6][7] However, its therapeutic potential is often limited by factors such as poor water solubility and low bioavailability.[7] To enhance its pharmacological profile and target specific cancer-related enzymes, medicinal chemists have explored the synthesis of apigenin derivatives.[7]
The piperazine moiety is a "privileged structure" in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates, including their solubility and bioavailability.[8] The hybridization of apigenin with piperazine has been investigated as a strategy to develop potent and selective inhibitors of PARP1.[3][4][9] PARP1 plays a crucial role in DNA repair, and its overactivity in cancer cells contributes to resistance to chemotherapy and radiation.[10] By inhibiting PARP1, these hybrid molecules can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[10]
The design of these hybrids was guided by the structure of amentoflavone, a known selective PARP-1 inhibitor.[3][4] Structural modifications and trimming of amentoflavone led to the development of apigenin-piperazine hybrids as a promising new class of PARP1 inhibitors.[3][4]
Synthesis of Apigenin-Piperazine Hybrids
The synthesis of apigenin-piperazine hybrids is primarily achieved through a Mannich reaction. This key step involves the reaction of the flavone (apigenin), a piperazine derivative, and paraformaldehyde.[9]
General Synthetic Scheme
A representative synthetic route to apigenin-piperazine hybrids is depicted below. The process typically starts with the protection of the hydroxyl groups on apigenin, followed by the Mannich reaction to introduce the piperazine moiety at a specific position on the apigenin scaffold. The final step involves the deprotection of the hydroxyl groups to yield the target hybrid compound.
Caption: General workflow for the synthesis of apigenin-piperazine hybrids.
Biological Evaluation and Structure-Activity Relationship (SAR)
A series of apigenin-piperazine hybrids were synthesized and evaluated for their PARP1 inhibitory activity. The structure-activity relationship (SAR) studies revealed key structural features that contribute to their potency and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected apigenin-piperazine hybrids against PARP1 and PARP2, as well as their cytotoxic effects on cancer cell lines.
| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (µM) | Selectivity (PARP2/PARP1) | Cell Line | Cytotoxicity (IC50 µM) |
| PARP1-IN-5 (15l) | Thiophen-2-ylmethyl on piperazine | 14.7 | 0.9 | 61.2 | SK-OV-3 (BRCA1-deficient) | Selective cytotoxicity observed |
| 14m | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | A549 | Potent chemosensitizing effect |
| 14n | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | A549 | Potent chemosensitizing effect |
| 15m | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | SK-OV-3 | Selective cytotoxicity observed |
Data extracted from multiple sources.[3][4][5][9]
The data clearly indicates that compound PARP1-IN-5 (15l) is a highly potent and selective PARP1 inhibitor with an IC50 value of 14.7 nM and a 61.2-fold selectivity over PARP2.[3][4] This compound also demonstrated a potent chemotherapy sensitizing effect against A549 cells and selective cytotoxicity toward BRCA-1 deficient SK-OV-3 cells.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of apigenin-piperazine hybrids.
PARP1 Inhibition Assay (ELISA-based)
This protocol describes a cell-free enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory effect of compounds on PARP1 enzymatic activity.[11]
-
Plate Preparation: Coat a 96-well plate with histones.
-
Reaction Mixture: To each well, add a reaction buffer containing NAD+ and an activator deoxyoligonucleotide.
-
Compound Addition: Add the test compound (e.g., PARP1-IN-5) at various concentrations or a solvent control.
-
Enzyme Reaction: Initiate the reaction by adding recombinant human PARP1 to each well and incubate for 1.5 hours.
-
Washing: Wash the plate with PBST.
-
Primary Antibody: Add an anti-PAR polyclonal antibody and incubate for 1.5 hours.
-
Washing: Wash the plate with PBST.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Washing: Wash the plate with PBST.
-
Detection: Add a substrate solution (e.g., OPD and H2O2) and incubate for 10 minutes.
-
Stop Reaction: Stop the reaction by adding sulfuric acid.
-
Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculation: Calculate the inhibition rate and determine the IC50 value using the Logit method.[11]
Caption: Workflow for the ELISA-based PARP1 inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the cellular effects of PARP1 inhibitors, including their cytotoxicity and ability to induce synthetic lethality.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, SK-OV-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the apigenin-piperazine hybrid for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the inhibitors.
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PARP1, γ-H2AX, PAR).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanism of Action
PARP1 inhibitors exert their anticancer effects by modulating key signaling pathways involved in DNA repair and cell death.
PARP1 Signaling in DNA Repair
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
In response to DNA single-strand breaks, PARP1 is recruited to the site of damage and becomes activated.[2] Activated PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[2]
Apigenin-piperazine hybrids, such as PARP1-IN-5, act as competitive inhibitors of PARP1, blocking its catalytic activity.[12] This inhibition prevents the synthesis of PAR chains, thereby hindering the recruitment of DNA repair machinery. The accumulation of unrepaired single-strand breaks leads to the formation of more toxic double-strand breaks during DNA replication, ultimately triggering cell death, especially in cancer cells with compromised homologous recombination repair pathways.
Conclusion
The discovery of apigenin-piperazine hybrids as potent and selective PARP1 inhibitors represents a significant achievement in the field of anticancer drug development. The lead compound, PARP1-IN-5, has demonstrated promising preclinical activity, including high potency, selectivity, and favorable in vitro and in vivo effects.[3][4] The synthetic accessibility and the well-defined structure-activity relationship of this class of compounds provide a solid foundation for further optimization and development. This technical guide summarizes the core knowledge surrounding these novel inhibitors, offering valuable insights for researchers and drug development professionals working in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Apigenin as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PARP1 enzyme inhibition assays [bio-protocol.org]
- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PARP1-IN-5 Dihydrochloride in Non-Homologous End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, playing a multifaceted role in various repair pathways. While its function in base excision repair is well-established, its involvement in the repair of DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ) is more complex and an area of active investigation. This technical guide delves into the intricate role of PARP1 in the two major NHEJ pathways: classical NHEJ (cNHEJ) and alternative NHEJ (aNHEJ). We explore how selective inhibition of PARP1 with compounds like PARP1-IN-5 dihydrochloride can modulate these pathways, a mechanism with significant therapeutic implications in oncology, particularly in the context of synthetic lethality in homologous recombination (HR)-deficient cancers. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate the effects of PARP1 inhibitors on NHEJ.
Introduction to PARP1 and Non-Homologous End Joining
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair DSBs: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1] NHEJ directly ligates the broken DNA ends and is further categorized into two sub-pathways:
-
Classical NHEJ (cNHEJ): This is the major NHEJ pathway, initiated by the binding of the Ku70/Ku80 heterodimer to the DNA ends. This recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which in turn phosphorylates various downstream targets to facilitate DNA end processing and ligation by the XRCC4-Ligase IV complex.[1]
-
Alternative NHEJ (aNHEJ): Also known as microhomology-mediated end joining (MMEJ), this pathway is typically suppressed when cNHEJ is functional. aNHEJ operates as a backup pathway and is characterized by the use of short microhomologous sequences to align the broken ends before ligation, often resulting in deletions and genomic instability.[1]
PARP1 has emerged as a critical player in the choice between these repair pathways. It is one of the first proteins to be recruited to sites of DNA damage, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair factors.
The Dual Role of PARP1 in NHEJ
PARP1's influence on NHEJ is nuanced, with evidence suggesting both inhibitory and stimulatory roles depending on the specific sub-pathway and cellular context.
PARP1 in Alternative NHEJ (aNHEJ)
Multiple studies have established a crucial role for PARP1 in promoting the aNHEJ pathway. PARP1 competes with the Ku70/Ku80 complex for binding to DSB ends.[2][3] In situations where cNHEJ is compromised (e.g., through the absence of Ku or Ligase IV), PARP1 can bind to the DNA ends and initiate aNHEJ.[2] This process involves the recruitment of other repair factors like XRCC1 and DNA Ligase III.[4] Inhibition of PARP1 has been shown to significantly reduce the efficiency of aNHEJ.[5]
PARP1's Influence on Classical NHEJ (cNHEJ)
The role of PARP1 in cNHEJ is less direct but still significant. In vitro studies have shown that PARP1 can interact with and PARylate DNA-PKcs, a core component of the cNHEJ machinery.[1] This PARylation may stimulate the kinase activity of DNA-PKcs, thereby potentially enhancing cNHEJ efficiency.[1][6] However, the catalytic activity of PARP1 can also regulate NHEJ by preventing the binding of cNHEJ components to DNA ends.[7] This suggests a complex regulatory interplay between PARP1 and the core cNHEJ factors.
This compound: A Selective PARP1 Inhibitor
This compound is a potent and selective inhibitor of PARP1. While specific quantitative data on its direct effects on NHEJ are not yet widely published, its mechanism of action as a PARP1 inhibitor allows for informed predictions based on studies with other well-characterized PARP inhibitors. The primary mechanisms by which PARP1 inhibitors are thought to exert their effects in the context of NHEJ are:
-
Catalytic Inhibition: By blocking the synthesis of PAR, PARP inhibitors prevent the recruitment of downstream repair factors involved in aNHEJ.
-
PARP Trapping: Many PARP inhibitors, in addition to inhibiting PARP catalytic activity, also "trap" the PARP1 protein on the DNA at the site of damage.[8][9] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and repair.
Quantitative Data on PARP Inhibition and NHEJ
The following tables summarize quantitative data from studies using various PARP inhibitors to illustrate their impact on NHEJ efficiency. It is important to note that these studies do not specifically use this compound, but the data are representative of the effects of potent PARP1 inhibition.
Table 1: Effect of PARP Inhibitors on NHEJ Efficiency in cNHEJ-Deficient Cells
| Cell Line | Genetic Background | PARP Inhibitor | Concentration | Effect on NHEJ | Reference |
| xrs-6 | Ku80-deficient | DPQ | 10 µM | Clear inhibition of DSB rejoining | [2] |
| LIG4-/- MEFs | Ligase IV-deficient | 3'-AB or DIQ | 10 mM or 75 µM | >60% reduction in plasmid end joining | [2] |
| xrs5 | Ku80-deficient | DIQ | 75 µM | Significant inhibition of end-joining efficiency | [5] |
Table 2: Effect of PARP Inhibition on NHEJ in HR-Deficient Cells
| Cell Line | Genetic Background | PARP Inhibitor | Effect on NHEJ | Reference | | :--- | :--- | :--- | :--- | | PEO1 | BRCA2-deficient | ABT-888 | Enhanced error-prone NHEJ activity |[7] | | HCC1937 | BRCA1-deficient | ABT-888 | Increased NHEJ activity |[10] |
Experimental Protocols
In Vivo NHEJ Reporter Assay
This protocol is adapted from studies utilizing the pEGFP-Pem1-Ad2 reporter plasmid to measure NHEJ efficiency in living cells.[7][11]
Objective: To quantify the effect of this compound on the efficiency of NHEJ.
Materials:
-
pEGFP-Pem1-Ad2 reporter plasmid
-
I-SceI restriction enzyme
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Flow cytometer
-
pCherry plasmid (for transfection efficiency control)
Procedure:
-
Plasmid Preparation: Linearize the pEGFP-Pem1-Ad2 plasmid by digesting with I-SceI to create a site-specific double-strand break. Purify the linearized plasmid.
-
Cell Culture and Treatment: Seed the cells of interest at an appropriate density. Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time.
-
Transfection: Co-transfect the cells with the linearized pEGFP-Pem1-Ad2 plasmid and the pCherry control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for plasmid repair and expression of EGFP and mCherry.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry.
-
Gate on the mCherry-positive population to select for successfully transfected cells.
-
Within the mCherry-positive population, quantify the percentage of EGFP-positive cells. This percentage represents the efficiency of NHEJ-mediated repair of the linearized plasmid.
-
-
Data Analysis: Normalize the percentage of EGFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative NHEJ efficiency.
Chromatin Fractionation for PARP1 Trapping Assay
This protocol is designed to assess the "trapping" of PARP1 on chromatin following treatment with this compound.[8][9]
Objective: To determine if this compound increases the amount of PARP1 bound to chromatin.
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation, methyl methanesulfonate)
-
Cell lysis buffers (cytoplasmic, nuclear, and chromatin fractions)
-
Sonicator
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP1 antibody
-
Anti-histone H3 antibody (loading control for chromatin fraction)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control, with or without a DNA-damaging agent.
-
Cell Lysis and Fractionation:
-
Harvest cells and perform sequential lysis to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
-
Resuspend the final chromatin pellet in a suitable buffer and sonicate to shear the DNA and solubilize the chromatin-bound proteins.
-
-
Western Blotting:
-
Separate the protein fractions by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-PARP1 antibody to detect the amount of PARP1 in each fraction.
-
Probe with an anti-histone H3 antibody to confirm equal loading of the chromatin fraction.
-
-
Data Analysis: Quantify the band intensities for PARP1 in the chromatin fraction and normalize to the histone H3 loading control. Compare the levels of chromatin-bound PARP1 in treated versus untreated cells.
Visualizing the Role of PARP1 in NHEJ
Signaling Pathway of Non-Homologous End Joining
Caption: The competing pathways of classical and alternative non-homologous end joining.
Experimental Workflow for In Vivo NHEJ Reporter Assay
Caption: A typical workflow for an in vivo non-homologous end joining reporter assay.
Mechanism of Synthetic Lethality
Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.
Conclusion
The role of PARP1 in non-homologous end joining is a critical area of research with direct implications for cancer therapy. By understanding the intricate interplay between PARP1 and the cNHEJ and aNHEJ pathways, researchers can better exploit the therapeutic potential of PARP1 inhibitors like this compound. The inhibition of PARP1 not only disrupts the aNHEJ pathway but also leads to the accumulation of cytotoxic DNA lesions, particularly in cancer cells with pre-existing defects in homologous recombination. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the precise mechanisms of action of this compound and to develop novel therapeutic strategies targeting the DNA damage response.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parp1 facilitates alternative NHEJ, whereas Parp2 suppresses IgH/c-myc translocations during immunoglobulin class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alternative end-joining pathway for repair of DNA double-strand breaks requires PARP1 but is not dependent upon microhomologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs PARylation regulates DNA-PK kinase activity in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of PARP1-IN-5 Dihydrochloride on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in the maintenance of genomic stability. Its function is particularly crucial in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, exploiting the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM[1]. This technical guide provides an in-depth overview of the impact of this compound on genomic stability, including its mechanism of action, methods for its experimental evaluation, and its effects on key cellular processes. While specific quantitative data for this compound is not extensively published in tabular format, this guide presents the established effects of potent PARP1 inhibitors and provides detailed protocols for researchers to generate such data.
Mechanism of Action: How this compound Induces Genomic Instability
The primary mechanism by which this compound impacts genomic stability is through the inhibition of PARP1's enzymatic activity and the trapping of PARP1 on DNA.
-
Inhibition of Base Excision Repair (BER): In a healthy cell, PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP1, this compound prevents the formation of these PAR chains, thereby stalling the BER pathway. Unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping: Potent PARP1 inhibitors like this compound not only block the catalytic activity of PARP1 but also "trap" the enzyme at the site of DNA damage. The trapped PARP1-DNA complex itself is a physical hindrance to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs. This trapping effect is considered a major contributor to the cytotoxicity of PARP1 inhibitors.
The accumulation of DSBs in cells treated with this compound overwhelms the DNA damage response, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This effect is particularly pronounced in cancer cells with pre-existing defects in DSB repair pathways like Homologous Recombination (HR), a concept known as synthetic lethality.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PARP1 Inhibition Signaling Pathway.
References
Preclinical Profile of PARP1-IN-5 Dihydrochloride in Ovarian Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), with a specific focus on its activity in ovarian cancer models. The information presented herein is synthesized from the primary research publication by Long et al. (2021) in the Journal of Medicinal Chemistry and supplementary technical data sheets.
Introduction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. Ovarian cancer, particularly high-grade serous ovarian carcinoma, has a high prevalence of HR deficiency, making it a prime target for PARP inhibitors. This compound (also referred to as compound 15l in foundational literature) is a novel apigenin-piperazine hybrid identified as a highly potent and selective PARP-1 inhibitor.
In Vitro Activity in Ovarian Cancer
The in vitro antitumor effects of this compound have been evaluated in the BRCA-1 deficient human ovarian cancer cell line, SK-OV-3.
Quantitative Data Summary
| Parameter | Cell Line | Value/Effect | Reference |
| PARP-1 Inhibitory Activity (IC50) | Enzyme Assay | 14.7 nM | [1] |
| Selectivity (PARP-1 vs. PARP-2) | Enzyme Assay | 61.2-fold | [1] |
| Antiproliferative Effect (IC50) | SK-OV-3 | 1.88 µM | Long et al. (2021) |
| Effect on Protein Expression (0.1-10 µM) | SK-OV-3 | Decreased expression of MCM2-7 | [2] |
| Effect on PARP-1 Activity | SK-OV-3 | Significant decrease in PAR level | [2] |
| Induction of DNA Damage | SK-OV-3 | Increased expression of γ-H2AX | [2] |
Experimental Protocols
Cell Culture: The human ovarian cancer cell line SK-OV-3 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assay (MTT Assay): SK-OV-3 cells were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance at 490 nm was measured using a microplate reader. The IC50 value was calculated using GraphPad Prism software.
Western Blot Analysis: SK-OV-3 cells were treated with this compound at concentrations ranging from 0.1 to 10 µM for 48 hours. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against MCM2-7, PAR, γ-H2AX, and β-actin. After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in BRCA-deficient ovarian cancer cells is the induction of synthetic lethality.
References
In-Depth Technical Guide: The Selectivity Profile of PARP1-IN-5 Dihydrochloride for PARP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). The information presented herein is intended to support research and drug development efforts in the field of oncology and beyond.
Introduction
PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. This compound is a novel, orally active small molecule inhibitor designed to selectively target PARP1.[1][2] This guide details its selectivity for PARP1 over other PARP family members and provides the experimental framework for these findings.
Selectivity Profile of this compound
The inhibitory activity of this compound (referred to as compound 15l in the primary literature) was assessed against PARP1 and its closest homolog, PARP2. The compound demonstrated potent inhibition of PARP1 with high selectivity over PARP2.
| Target | IC50 (nM) | Selectivity (Fold) |
| PARP1 | 14.7 | - |
| PARP2 | >900 | 61.2 |
Table 1: In vitro inhibitory activity of this compound against PARP1 and PARP2.[1][3]
The data clearly indicates that this compound is a highly potent inhibitor of PARP1, with a 61.2-fold greater selectivity for PARP1 over PARP2.[1] This selectivity is a critical attribute, as off-target inhibition of other PARP family members can lead to unwanted side effects.
Experimental Protocols
The following sections detail the methodologies used to determine the selectivity profile of this compound.
Biochemical PARP1/PARP2 Inhibition Assay
A commercially available chemiluminescent PARP inhibitor assay kit was utilized to determine the IC50 values for PARP1 and PARP2.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The signal generated is proportional to the amount of poly(ADP-ribosyl)ation (PARylation) and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. Inhibition of PARP activity results in a decrease in the chemiluminescent signal.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA
-
Histone proteins
-
Biotinylated NAD+
-
This compound (or other test compounds)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
-
Reaction Setup: In each well of a 96-well plate, the following components are added in order:
-
Assay buffer
-
Activated DNA
-
Histone proteins
-
PARP1 or PARP2 enzyme
-
Test compound at various concentrations
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.
-
Detection:
-
Streptavidin-HRP is added to each well to bind to the biotinylated PAR chains.
-
After a brief incubation, the chemiluminescent substrate is added.
-
-
Data Acquisition: The luminescence is immediately measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm the direct binding of a drug to its target protein in a cellular context.
Principle: The binding of a ligand (e.g., this compound) to its target protein (PARP1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Materials:
-
Cell line expressing PARP1 (e.g., A549 or SK-OV-3)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against PARP1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Cells are treated with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.
-
Heating: The treated cells are harvested, washed, and resuspended in PBS. The cell suspension is then aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: The heated cells are lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blotting: The supernatants containing the soluble proteins are collected, and the protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The melting curves are generated by plotting the normalized band intensity against the temperature. A shift in the melting curve for the drug-treated samples compared to the vehicle-treated samples confirms target engagement.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for PARP Inhibitor Selectivity Profiling
References
Methodological & Application
Application Notes and Protocols: Preparation of PARP1-IN-5 Dihydrochloride Stock Solution in DMSO
For research use only.
Introduction
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), with an IC₅₀ of 14.7 nM.[1][2] It is an orally active compound with low toxicity, making it a valuable tool for cancer research.[1][2][3] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆Cl₂N₂O₅S | [1] |
| Molecular Weight | 537.46 g/mol | [1] |
| Appearance | Light yellow to green-yellow solid | [1] |
| Solubility in DMSO | 125 mg/mL (232.58 mM) | [1] |
| Storage (Powder) | 4°C (sealed, away from moisture) or -20°C | [1][4] |
| Storage (DMSO Stock) | -20°C for 1 month; -80°C for 6 months | [1][4] |
Safety and Handling Precautions
Before handling the compound, review the Safety Data Sheet (SDS) thoroughly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4]
-
Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure
-
Calculate Required Mass:
-
Use the following formula to determine the mass of this compound needed:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 537.46 g/mol / 1000 = 5.37 mg
-
-
-
Weigh the Compound:
-
Carefully weigh out 5.37 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add Solvent:
-
Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the compound. Using hygroscopic (wet) DMSO can significantly reduce solubility.[1]
-
-
Dissolution:
-
Vortex the tube for 30-60 seconds to mix the compound and solvent.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
If precipitation persists, gentle warming of the tube to 37°C can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage and Aliquoting:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice prevents degradation from repeated freeze-thaw cycles.[1][5]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Ensure the tubes are tightly sealed.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols: PARP1-IN-5 Dihydrochloride for A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. PARP-1 plays a crucial role in maintaining genomic stability, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in other DNA repair pathways. In non-small cell lung cancer (NSCLC), such as the A549 cell line, targeting PARP-1 can enhance the efficacy of DNA-damaging agents. These application notes provide detailed protocols for determining the optimal working concentration of this compound in A549 cells, both as a single agent and in combination with the chemotherapeutic drug carboplatin.
Product Information
| Product Name | This compound |
| Target | PARP-1 |
| IC50 | 14.7 nM for PARP-1 |
| Solubility | Soluble in DMSO (up to 125 mg/mL with sonication) and water (up to 1 mg/mL with warming to 60°C and sonication)[1] |
| Storage | Store at 4°C for short-term, -20°C for long-term (in solvent, -80°C for up to 6 months)[1] |
Rationale for Use in A549 Cells
A549 cells, a human lung adenocarcinoma cell line, are a widely used model for studying NSCLC. While this compound exhibits low intrinsic cytotoxicity in A549 cells, it has been demonstrated to significantly potentiate the cytotoxic effects of DNA-damaging agents like carboplatin in a dose-dependent manner.[1][2] This suggests a synthetic lethality approach, where the inhibition of PARP-1-mediated DNA repair sensitizes the cancer cells to the DNA damage induced by chemotherapy.
Data Presentation
The optimal working concentration of this compound is dependent on the experimental context, particularly whether it is used as a monotherapy or in combination with other agents.
Table 1: Monotherapy Activity of this compound in A549 Cells
| Concentration Range | Observed Effect on A549 Cell Viability |
| 0.1 µM - 320 µM | Little to no cytotoxic effects observed[1][2] |
Table 2: Combination Therapy of this compound with Carboplatin in A549 Cells
| This compound Concentration Range | Observed Effect on A549 Cell Viability (in the presence of Carboplatin) |
| 0.1 µM - 10 µM | Significantly increases the cytotoxicity of carboplatin in a dose-dependent manner[1][2] |
Note: The specific IC50 for the combination of this compound and carboplatin in A549 cells is not publicly available. Researchers should perform a dose-response matrix experiment to determine the optimal synergistic concentrations for their specific experimental conditions.
Signaling Pathways and Experimental Workflow
PARP-1 Inhibition and DNA Damage Response Signaling Pathway
Caption: PARP-1 inhibition blocks DNA repair, leading to cell death.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining optimal drug concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.37 mg of this compound (MW: 537.46 g/mol ) in 1 mL of DMSO.
-
Gently vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Note: For experiments requiring a water-based solution, this compound can be dissolved in water at 1 mg/mL with the aid of ultrasonication and warming to 60°C.[1] However, for cell culture, a DMSO stock is more common and should be diluted in culture medium to a final DMSO concentration of ≤0.1%.
Cell Culture and Seeding of A549 Cells
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight to allow for cell attachment.
Cell Viability (MTT) Assay
Materials:
-
A549 cells seeded in 96-well plates
-
This compound and Carboplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and/or carboplatin in complete growth medium.
-
Remove the overnight culture medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Clonogenic Survival Assay
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound and Carboplatin stock solutions
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of A549 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and/or carboplatin.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS and fix them with a methanol/acetic acid solution (3:1) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot for PARP-1 and γ-H2AX
Materials:
-
Treated A549 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-γ-H2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in γ-H2AX and cleaved PARP-1 is indicative of DNA damage and apoptosis, respectively.
Conclusion
The optimal working concentration of this compound for A549 cells is highly application-dependent. While it demonstrates minimal single-agent cytotoxicity, its ability to sensitize these cells to DNA-damaging agents like carboplatin in the 0.1 to 10 µM range makes it a valuable tool for investigating synthetic lethality and combination therapies in NSCLC models. The provided protocols offer a framework for researchers to determine the most effective concentrations and to elucidate the molecular mechanisms of action for their specific experimental setups.
References
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride Treatment of SK-OV-3 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, in studies involving the human ovarian adenocarcinoma cell line, SK-OV-3. This document includes an overview of the compound, relevant cell line information, detailed experimental protocols, and expected outcomes based on available data.
Introduction to this compound
This compound is a highly selective and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death. The SK-OV-3 cell line, while not possessing BRCA mutations, is known to be resistant to various cytotoxic agents, making it a valuable model for investigating novel therapeutic strategies, including the efficacy of PARP inhibitors.[2][3]
SK-OV-3 Cell Line Overview
The SK-OV-3 cell line was derived from the ascitic fluid of a 64-year-old Caucasian female with a progressive adenocarcinoma of the ovary.[2] These cells exhibit an epithelial morphology and are known for their resistance to several cytotoxic drugs, including cisplatin and doxorubicin.[2][3] This inherent chemoresistance makes SK-OV-3 a relevant in vitro model for studying novel anti-cancer agents that may overcome resistance mechanisms.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 14.7 nM | Not Specified | [1] |
Note: The provided IC50 value is for the PARP-1 enzyme and not specifically determined in the SK-OV-3 cell line. Researchers should perform a dose-response experiment to determine the precise IC50 in their experimental setup.
Signaling Pathway of PARP-1 Inhibition
The diagram below illustrates the proposed mechanism of action for this compound in cancer cells.
Caption: Mechanism of PARP-1 inhibition leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of this compound on the SK-OV-3 cell line.
Caption: General experimental workflow for SK-OV-3 cell line studies.
Detailed Experimental Protocols
Cell Culture and Maintenance of SK-OV-3 Cells
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.
Preparation of this compound Stock Solution
-
Solvent: Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions in culture medium from the stock solution immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat with desired concentrations of this compound and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Seed SK-OV-3 cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes
Based on the known mechanism of PARP inhibitors and data from similar compounds in SK-OV-3 cells, treatment with this compound is expected to:
-
Decrease cell viability in a dose- and time-dependent manner.
-
Induce apoptosis , as evidenced by an increase in the Annexin V-positive cell population.
-
Cause cell cycle arrest , likely at the G2/M phase, due to the accumulation of DNA damage.[1]
-
Show an increase in DNA damage markers , such as γ-H2AX, and a decrease in PAR levels within the cells.[1]
-
Lead to a decrease in the expression of proliferation markers like MCM2-7.[1]
These application notes provide a framework for initiating studies with this compound in the SK-OV-3 cell line. It is recommended that researchers optimize these protocols for their specific laboratory conditions and reagents.
References
Application Notes and Protocols for In vivo Dosing and Administration of PARP1-IN-5 Dihydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in sensing DNA single-strand breaks (SSBs) and recruiting downstream repair factors. Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating anti-tumor activity in preclinical models. These application notes provide detailed protocols for the in vivo administration and dosing of this compound in xenograft models, along with an overview of its mechanism of action.
Mechanism of Action
Upon DNA damage, PARP1 binds to single-strand breaks, leading to its activation and the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit DNA repair machinery, including XRCC1. PARP1 inhibitors, such as this compound, competitively bind to the catalytic domain of PARP1, preventing PAR synthesis. This "trapping" of PARP1 at the site of DNA damage obstructs the repair of SSBs. During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. A key pharmacodynamic biomarker of PARP1 inhibition is the decrease in PAR levels. The resulting accumulation of DSBs leads to the phosphorylation of histone H2AX (γ-H2AX), another important biomarker indicating DNA damage.[1][2][3][4][5]
Signaling Pathway
Caption: PARP1 Inhibition Signaling Pathway.
Quantitative Data Summary
| Parameter | Cell Line | Xenograft Model | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Tumor Growth | A549 | Mouse | PARP1-IN-5 + Carboplatin | 50 | Oral (p.o.) | Daily for 12 days | Significantly enhanced inhibitory effect of carboplatin | [1][6] |
| Tumor Growth | A549 | Mouse | PARP1-IN-5 + Carboplatin | 25 | Oral (p.o.) | Daily for 12 days | Enhanced inhibitory effect of carboplatin | [1][6] |
| Toxicity | - | Mouse | PARP1-IN-5 | 1000 | Oral (p.o.) | Single dose | No significant difference in body weight or blood routine | [1][6] |
| Pharmacodynamics | A549 | Mouse | PARP1-IN-5 | 50 | Oral (p.o.) | Not Specified | Upregulation of γ-H2AX, decrease in PAR | [1][6] |
Experimental Protocols
A549 Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous A549 xenograft model and subsequent treatment with this compound.
Materials:
-
A549 human lung carcinoma cells
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle solution (see preparation below)
-
Calipers
-
Syringes and needles (27-gauge)
-
Oral gavage needles
Experimental Workflow:
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Illuminating PARP1 Trapping in Living Cells: Application Notes for PARP1-IN-5 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A key mechanism of action for many PARP inhibitors (PARPis) is the "trapping" of PARP1 on DNA at the site of damage. This cytotoxic mechanism prevents the dissociation of PARP1 from chromatin, leading to the formation of toxic DNA-PARP1 complexes that can cause replication fork collapse and cell death.[1][2]
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with a reported IC50 of 14.7 nM.[3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging to investigate and quantify PARP1 trapping. These protocols are designed to enable researchers to visualize and measure the retention of PARP1 at sites of DNA damage, providing valuable insights into the pharmacodynamics and efficacy of this and other PARP inhibitors.
Data Presentation
The potency of PARP inhibitors is not solely defined by their catalytic inhibition (IC50) but also by their ability to trap PARP1 on DNA. The following table provides a comparison of the catalytic inhibitory potency of this compound with other commonly used PARP inhibitors. While the direct trapping potency of this compound from live-cell imaging is not yet published, its low nanomolar IC50 suggests it is a potent inhibitor worthy of such investigation.
| Compound | PARP1 IC50 (nM) | Trapping Potency (Relative to Veliparib) |
| This compound | 14.7 | To be determined |
| Olaparib | ~5 | Moderate |
| Rucaparib | ~7 | Moderate |
| Niraparib | ~2 | High |
| Talazoparib | ~1 | Very High |
| Veliparib | ~5 | Low |
Signaling Pathways and Mechanisms
To understand the process of PARP1 trapping, it is essential to visualize the underlying molecular events. The following diagrams, generated using Graphviz, illustrate the PARP1 signaling pathway in response to DNA damage, the experimental workflow for live-cell imaging of PARP1 trapping, and the molecular mechanism of PARP1 trapping by an inhibitor like this compound.
References
- 1. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
PARP1-IN-5 dihydrochloride stability and storage conditions (-20°C vs -80°C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PARP1-IN-5 dihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
-
Solid Form: The powdered compound should be stored at -20°C.[1][2]
-
In Solvent: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] It is crucial to store solutions in tightly sealed containers to prevent evaporation and contamination.
Q2: Why is there a difference in recommended storage duration between -20°C and -80°C for solutions?
A2: Storing solutions at -80°C significantly slows down chemical degradation processes compared to -20°C. For sensitive molecules like this compound in solution, the lower temperature minimizes the rate of hydrolysis, oxidation, and other potential degradation pathways, thereby extending the shelf-life of the stock solution. While stable for a shorter period at -20°C, long-term storage at this temperature may lead to a gradual loss of compound integrity.
Q3: Can I store the solid form of this compound at 4°C?
A3: Some suppliers suggest that the solid can be stored at 4°C if sealed and protected from moisture.[3] However, for long-term storage and to ensure maximum stability, -20°C is the recommended temperature.[1][2]
Q4: How many times can I freeze-thaw a stock solution of this compound?
A4: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation, impacting the effective concentration and purity of the inhibitor.
Q5: What solvents are recommended for preparing stock solutions of this compound?
A5: this compound is soluble in DMSO (up to 125 mg/mL with the aid of ultrasonication) and to a lesser extent in water (approximately 1 mg/mL with sonication and warming to 60°C).[3] For most in vitro experiments, DMSO is the solvent of choice.
Stability Data Summary
While specific quantitative degradation data for this compound is not publicly available, the following table summarizes the recommended storage durations based on supplier information. These guidelines are designed to ensure the compound's activity remains within an acceptable range for experimental use.
| Form | Storage Temperature | Recommended Maximum Storage Duration |
| Solid (Powder) | -20°C | 2-3 years (refer to manufacturer's certificate of analysis) |
| In Solvent (e.g., DMSO) | -80°C | 6 months[3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation observed in stock solution after thawing. | - The solution may be supersaturated.- The solvent may have partially evaporated.- The compound may have degraded into less soluble products. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.- If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected.- For future use, consider preparing a less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | - The compound may have degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles).- The initial stock solution may have been prepared incorrectly. | - Prepare a fresh stock solution from the solid compound.- If possible, verify the concentration and purity of the stock solution using an analytical method like HPLC.- Always use aliquoted, single-use vials for experiments. |
| Discoloration of the solid compound or stock solution. | - This could be a sign of oxidation or degradation. | - It is recommended to discard the compound/solution and use a fresh batch.- Ensure the compound is stored away from light and in a tightly sealed container. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.37 mg of this compound (Molecular Weight: 537.46 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months). For immediate or short-term use, an aliquot can be stored at -20°C for up to one month.
Stock Solution Preparation Workflow
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the purity and stability of this compound. Specific parameters may need optimization.
Principle:
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. Forced degradation studies are performed to generate these potential interfering substances.
Forced Degradation:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for several hours. Based on studies of other PARP inhibitors, this condition is likely to cause significant degradation.[1][3]
-
Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photostability: Expose a solution to UV light according to ICH guidelines.
HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a local maximum).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Analysis:
Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Stability-Indicating HPLC Method Workflow
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the literature, based on its chemical structure which includes a piperazine ring and other functional groups, and data from forced degradation studies of other PARP inhibitors, potential degradation pathways may include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Studies on olaparib have shown significant degradation under basic conditions.[1][3]
-
Oxidation: The piperazine ring and other electron-rich aromatic systems could be susceptible to oxidation. Rucaparib, another PARP inhibitor, has been shown to degrade under oxidative stress.[1]
Potential Degradation Pathways
References
- 1. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib – Mass Analytica [mass-analytica.com]
- 2. researchgate.net [researchgate.net]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PARP1-IN-5 dihydrochloride concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PARP1-IN-5 dihydrochloride and avoid potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). By inhibiting PARP1, the repair of SSBs is prevented. When these unrepaired SSBs are encountered during DNA replication, they can lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs can lead to cell death, a concept known as synthetic lethality.
Q2: What is the selectivity of this compound for PARP1 over other PARP family members?
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound depends on your specific cell line and experimental goals. Based on published studies, a concentration range of 0.1 µM to 10 µM has been shown to be effective in sensitizing cancer cells to other cytotoxic agents.[1][2] It has been reported that concentrations up to 320 µM have minimal cytotoxic effects on their own in A549 cells.[1][2] We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for PARP1, at higher concentrations, off-target effects can occur. The most likely off-target effect is the inhibition of PARP2, given the 61-fold selectivity.[1] Inhibition of other kinases is a potential off-target effect observed with some PARP inhibitors, though a specific kinase inhibition profile for this compound is not currently available. To minimize off-target effects, it is crucial to use the lowest effective concentration that achieves the desired on-target effect.
Troubleshooting Guide: Optimizing Concentration and Avoiding Off-Target Effects
This guide provides a systematic approach to determining the optimal concentration of this compound for your experiments while minimizing the risk of off-target effects.
Initial Concentration Range Determination
The first step is to determine the IC50 of this compound in your cell line of interest. A typical starting point for a dose-response curve would be to use a wide range of concentrations, for example, from 1 nM to 100 µM.
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | Cell line may be resistant. | Confirm the expression and activity of PARP1 in your cell line. Consider using a positive control cell line known to be sensitive to PARP inhibitors. |
| Compound instability. | Prepare fresh stock solutions of this compound. The dihydrochloride salt form generally has good solubility and stability.[2] | |
| High levels of cytotoxicity at low concentrations. | Cell line is highly sensitive. | Perform a dose-response curve with a lower concentration range (e.g., 0.1 nM to 1 µM) to accurately determine the IC50. |
| Off-target effects. | At higher concentrations, inhibition of other cellular targets, such as PARP2, may contribute to cytotoxicity. It is important to correlate cytotoxicity with on-target engagement. |
Confirming On-Target vs. Off-Target Effects
Once an effective concentration range is established, it is critical to confirm that the observed phenotype is due to the inhibition of PARP1 and not off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Uncertain if the observed effect is due to PARP1 inhibition. | Lack of on-target engagement confirmation. | Perform a Western blot to assess the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A decrease in PAR levels indicates successful PARP inhibition. |
| Concern about off-target effects at the effective concentration. | The effective concentration may be high enough to inhibit other targets like PARP2. | Correlate the phenotypic endpoint (e.g., cell death) with a marker of on-target activity (e.g., PAR reduction). If the phenotype is observed at concentrations significantly higher than those required to inhibit PARP1 activity, off-target effects may be contributing. |
| Observing unexpected cellular phenotypes. | Potential inhibition of other kinases or cellular proteins. | While a kinase profile for PARP1-IN-5 is not available, be aware that other PARP inhibitors have shown off-target kinase activity.[3] If you suspect off-target effects, consider using a structurally different PARP1 inhibitor as a control. |
Data Summary Tables
Table 1: Selectivity Profile of this compound
| Target | IC50 | Selectivity (vs. PARP1) |
| PARP1 | 14.7 nM | 1-fold |
| PARP2 | 900 nM | ~61-fold |
Data obtained from MedChemExpress product datasheet.[1]
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Application | Cell Line Example | Concentration Range | Reference |
| Sensitization to Chemotherapy | A549, SK-OV-3 | 0.1 - 10 µM | [1][2] |
| Intrinsic Cytotoxicity | A549 | Up to 320 µM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound in an adherent cell line using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot for Assessing PARP Activity (PAR levels)
This protocol allows for the direct assessment of PARP1 inhibition by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
A reduction in the PAR signal indicates inhibition of PARP activity.
Protocol 3: Immunofluorescence for Detecting DNA Damage (γH2AX Foci)
This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound. You may include a positive control for DNA damage (e.g., a topoisomerase inhibitor).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.[4]
-
Wash and incubate with the fluorophore-conjugated secondary antibody.[4]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in γH2AX foci is indicative of increased DNA double-strand breaks.
Visualizations
Caption: Signaling pathway of PARP1 inhibition by PARP1-IN-5.
Caption: Experimental workflow for optimizing PARP1-IN-5 concentration.
Caption: Troubleshooting decision tree for PARP1-IN-5 experiments.
References
Managing hygroscopic DMSO issues when preparing PARP1-IN-5 solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PARP1-IN-5, with a specific focus on managing issues related to its hygroscopic nature and the use of Dimethyl Sulfoxide (DMSO) as a solvent.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of PARP1-IN-5 solutions.
Issue 1: PARP1-IN-5 powder appears clumpy or difficult to weigh accurately.
-
Question: My vial of PARP1-IN-5 arrived, and the powder looks clumpy and is difficult to handle and weigh. What is the cause and what should I do?
-
Answer: PARP1-IN-5, particularly in its dihydrochloride salt form, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can cause the powder to clump together. To mitigate this, it is crucial to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[2] If you do not have access to a controlled environment, work quickly to minimize the compound's exposure to air.[3] It is recommended to allow the vial to reach room temperature before opening to prevent condensation. For accurate weighing, consider weighing the entire vial, dispensing the desired amount of compound, and then re-weighing the vial to determine the exact amount used. Alternatively, you can prepare a stock solution with the entire contents of the vial and then aliquot it for storage.[4]
Issue 2: PARP1-IN-5 does not fully dissolve in DMSO.
-
Question: I am trying to dissolve PARP1-IN-5 in DMSO, but I'm observing poor solubility or precipitation. What could be the problem?
-
Answer: There are several potential reasons for poor solubility of PARP1-IN-5 in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic and can absorb a significant amount of water from the air, which can negatively impact the solubility of compounds.[5][6] It is highly recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1][7] If you are using a previously opened bottle, it may have absorbed moisture.
-
Insufficient Dissolution Technique: Complete dissolution may require more than simple mixing. To aid dissolution, you can try vortexing the solution, followed by sonication in an ultrasonic bath.[8] Gentle warming of the solution (e.g., in a 37°C water bath) can also help.[9]
-
Compound Concentration: While PARP1-IN-5 has a high reported solubility in DMSO (125 mg/mL), attempting to prepare a solution at a concentration exceeding its solubility limit will result in undissolved material.[1]
-
Issue 3: PARP1-IN-5 solution precipitates upon dilution into aqueous buffer.
-
Question: My PARP1-IN-5 stock solution in DMSO is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is lower. To prevent precipitation, it is best to perform serial dilutions. Instead of diluting the DMSO stock directly into the aqueous buffer, first make intermediate dilutions of your stock solution in DMSO.[7] Then, add the final diluted DMSO sample to your aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution. Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[7][10][11] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Handling and Storage of PARP1-IN-5
-
Q1: How should I store the solid PARP1-IN-5 compound?
-
Q2: What is the recommended solvent for PARP1-IN-5?
-
A2: DMSO is the recommended solvent for preparing stock solutions of PARP1-IN-5 due to its high solubility (125 mg/mL).[1]
-
-
Q3: How should I store my PARP1-IN-5 stock solution in DMSO?
-
A3: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[4][11] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][11] Ensure the vials are tightly sealed.
-
Handling and Storage of DMSO
-
Q4: Why is it so important to use anhydrous DMSO?
-
A4: DMSO is very hygroscopic and readily absorbs water from the atmosphere.[6][12][13] This absorbed water can decrease the solubility of compounds and potentially lead to their degradation over time.[5][14][15][16] Using fresh, anhydrous DMSO ensures the best possible solvent conditions for your compound.[7]
-
-
Q5: How can I maintain the anhydrous nature of my DMSO?
-
A5: To keep your DMSO as dry as possible, follow these best practices:
-
Purchase small, single-use bottles of anhydrous DMSO if your consumption is low.
-
When you open a new bottle, consider aliquoting it into smaller, tightly sealed glass vials under an inert gas like argon or nitrogen.
-
Always keep the main DMSO container tightly closed and store it in a dry, well-ventilated place away from light.[12]
-
-
Quantitative Data Summary
Table 1: Solubility and Storage of PARP1-IN-5
| Parameter | Value | Reference |
| Solubility in DMSO | 125 mg/mL (232.58 mM) | [1] |
| Solubility in Water | 1 mg/mL (1.86 mM) | [1] |
| Storage of Solid | 4°C (short-term), -20°C (long-term) | [1][11] |
| Storage of DMSO Stock | -20°C (1 month), -80°C (6 months) | [1][11] |
Table 2: Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Max. DMSO Concentration | Reference |
| Cell-based Assays | < 0.5% (ideally ≤ 0.1%) | [7][10][11] |
| In Vivo Studies | ≤ 2% | [11] |
| Biochemical Assays | Up to 1% (assay dependent) | [17][18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PARP1-IN-5 Stock Solution in Anhydrous DMSO
Materials:
-
PARP1-IN-5 dihydrochloride (MW: 537.46 g/mol )
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of PARP1-IN-5 to equilibrate to room temperature before opening.
-
In a low-humidity environment, weigh out the desired amount of PARP1-IN-5. For example, to prepare 1 mL of a 10 mM solution, you will need 5.37 mg of the compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 5.37 mg, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: PARP1 Signaling Pathway and Inhibition by PARP1-IN-5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. ziath.com [ziath.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Low Efficacy of PARP1-IN-5 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the low efficacy of PARP1-IN-5 dihydrochloride in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1][2] PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5][6] By inhibiting PARP1, the repair of SSBs is blocked. When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs).[7] In cancer cells with deficient homologous recombination repair (HRR), a major pathway for repairing DSBs, the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[3][8][9]
Q2: Why am I observing low efficacy of this compound in my cell line?
Low efficacy or resistance to PARP inhibitors, including this compound, can arise from several factors. These can be broadly categorized as innate (pre-existing) or acquired resistance. The most common mechanisms include:
-
Restoration of Homologous Recombination Repair (HRR): The cancer cells may have restored their ability to repair DSBs through mechanisms like secondary mutations in BRCA1/2 genes that restore their function.[3][10][11]
-
Changes in PARP1 Expression or Function: Decreased expression of PARP1 or mutations in the PARP1 gene can lead to reduced drug target availability or altered inhibitor binding.[11]
-
Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps, which actively transport the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thereby conferring resistance to PARP inhibitors.[7][11]
-
Loss of Schlafen 11 (SLFN11) expression: SLFN11 is a protein that sensitizes cells to DNA-damaging agents. Its loss can lead to resistance to PARP inhibitors.[10]
Q3: What are the initial troubleshooting steps if I see low efficacy?
-
Confirm Drug Potency and Cell Line Identity:
-
Verify the concentration and stability of your this compound stock solution.
-
Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
-
Assess PARP1 Expression and Activity:
-
Check the expression level of PARP1 in your resistant cell line compared to a sensitive control cell line using Western blotting.
-
Perform a PARP activity assay to confirm that the inhibitor is effectively inhibiting PARP1 enzymatic activity in your cells.
-
-
Evaluate HRR Status:
-
Assess the HRR status of your cell line. This can be done by checking for mutations in key HRR genes like BRCA1, BRCA2, PALB2, and RAD51C.[8]
-
Troubleshooting Guide: Addressing Low Efficacy
This guide provides strategies to overcome resistance to this compound.
Strategy 1: Combination Therapies
Combining this compound with other agents can be a powerful strategy to overcome resistance.
-
With Chemotherapy: Platinum-based agents like carboplatin or cisplatin create DNA adducts that are repaired by HRR. In HRR-deficient cells, combining these agents with a PARP inhibitor can enhance cytotoxicity. This compound has been shown to significantly enhance the inhibitory effect of carboplatin.[1][2]
-
With Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors, such as vorinostat, can sensitize resistant cancer cells to PARP inhibitors. This combination has been shown to be effective in cancers with innate resistance due to active HRR machinery.[12]
-
With Anti-angiogenic Agents: Combining PARP inhibitors with anti-angiogenic agents like bevacizumab has shown significant improvement in progression-free survival in clinical trials.[8]
-
With Immune Checkpoint Inhibitors: The combination of PARP inhibitors with immune checkpoint inhibitors is being explored in clinical trials to enhance anti-tumor immunity.[9]
Experimental Workflow for Combination Therapy
Caption: Workflow for evaluating combination therapies.
Strategy 2: Modulation of Signaling Pathways
Investigating and targeting pathways that contribute to resistance can re-sensitize cells to this compound.
-
Targeting Replication Fork Stabilization: Identify and inhibit proteins involved in protecting stalled replication forks.
-
Inhibiting Drug Efflux Pumps: Use inhibitors of ABCB1 (MDR1) transporters if increased drug efflux is suspected.
Signaling Pathway in PARP Inhibition and Resistance
Caption: PARP1 signaling and resistance pathways.
Quantitative Data Summary
Table 1: In Vitro Efficacy of PARP Inhibitors
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | - | Enzymatic Assay | 14.7 nM | [1][2] |
| This compound | A549 | Cytotoxicity | Little cytotoxic effect alone | [1][2] |
| PARP1-IN-5 (0.1-10 µM) + Carboplatin | A549 | Cytotoxicity | Significantly increased cytotoxicity | [1][2] |
| Olaparib | 12 breast cancer cell lines | MTT Assay | 3.7 - 31 µM | [13] |
| Olaparib | 12 breast cancer cell lines | Colony Formation | <0.01 - 2.5 µM | [13] |
| [77Br]Br-WC-DZ (0.5 nM) | PC-3 | Clonogenic Survival | 75% decrease in survival | [14] |
| [77Br]Br-WC-DZ (0.5 nM) | IGR-CaP1 | Clonogenic Survival | 55% decrease in survival | [14] |
Table 2: Clinical Efficacy of PARP Inhibitors (for context)
| PARP Inhibitor | Cancer Type | Setting | Outcome | Reference |
| Olaparib | Ovarian Cancer (gBRCAm) | Front-line maintenance | Improved Progression-Free Survival (PFS) | [15] |
| Olaparib + Bevacizumab | Ovarian Cancer (HRD-positive) | Maintenance | Improved PFS and Overall Survival (OS) | [8] |
| Veliparib | Ovarian Cancer | First-line + maintenance | Improved PFS | [15] |
| Olaparib | Tumors with ATM mutations | Refractory | 32% Clinical Benefit | [16] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone or in combination.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Combination agent (optional)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Commercially available PARP assay kit (e.g., R&D Systems, #4677-096-K)
-
Microplate reader
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the PARP assay kit.
-
Determine the total protein concentration of each lysate.
-
Perform the PARP activity assay following the kit's instructions. This typically involves incubating the cell lysate in a histone-coated plate with biotinylated Poly (ADP-ribose).
-
Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the PARP activity to the total protein concentration.
Protocol 3: Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP assay [assay-protocol.com]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 14. Preclinical Efficacy of a PARP-1 Targeted Auger-Emitting Radionuclide in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing In Vivo Studies with PARP1-IN-5 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity and ensure successful animal studies using PARP1-IN-5 dihydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. By inhibiting PARP1, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.
2. What is the expected toxicity profile of this compound in animal studies?
This compound is characterized as a low-toxicity compound.[1][2] Preclinical data indicates that oral administration of up to 1000 mg/kg in mice showed no significant differences in body weight or blood routine parameters.[1][2] A key advantage of this compound is its selectivity for PARP1. Hematological toxicities, such as anemia, neutropenia, and thrombocytopenia, are known class effects of PARP inhibitors that target both PARP1 and PARP2.[3][4][5] However, studies on highly selective PARP1 inhibitors have demonstrated a significant reduction in hematological toxicity in preclinical models, as this toxicity is primarily attributed to the inhibition of PARP2.[6][7][8]
3. How should I formulate this compound for oral administration in rodents?
A commonly used and effective vehicle for the oral administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The dihydrochloride salt form of PARP1-IN-5 is designed to have enhanced water solubility and stability compared to its freebase form.[2]
4. What is a recommended starting dose for in vivo efficacy studies?
In a study using a mouse xenograft model with A549 cells, oral doses of 25 and 50 mg/kg administered for 12 days were shown to significantly enhance the anti-tumor effect of carboplatin.[1] A dose of 50 mg/kg was also shown to correlate with the expression of PARP-1.[1] Therefore, a starting dose in the range of 25-50 mg/kg administered orally once daily is a reasonable starting point for efficacy studies.
5. How should I monitor for potential toxicity in my animal studies?
While this compound has a low toxicity profile, it is crucial to implement a comprehensive monitoring plan. This should include:
-
Daily Clinical Observations: Monitor for any changes in behavior (e.g., lethargy, hypoactivity), appearance (e.g., piloerection, hunched posture), and food/water intake.[1]
-
Body Weight: Record body weight at least twice weekly. A body weight loss of 5% can be an early indicator of toxicity.[1]
-
Hematological Analysis: At the end of the study, or at interim time points for longer studies, collect blood for a complete blood count (CBC). Key parameters to assess include red blood cell count (RBC), hemoglobin, hematocrit, white blood cell count (WBC), and platelet count.[5][9][10][11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Dosing Formulation
| Potential Cause | Troubleshooting Steps |
| Improper mixing order or technique | 1. Prepare the formulation by adding the solvents sequentially. Start by dissolving this compound in DMSO first.[12] 2. Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition.[12][13] 3. Use a vortex mixer to ensure a homogenous solution. |
| Low temperature of the vehicle components | 1. Gently warm the vehicle components (excluding the compound in DMSO) to room temperature before mixing. 2. If precipitation occurs after mixing, gentle warming and sonication can be used to aid dissolution.[12] |
| Formulation instability over time | 1. It is best practice to prepare the dosing formulation fresh each day. 2. If the formulation needs to be stored, keep it at 4°C and protected from light. Before use, allow it to come to room temperature and vortex to ensure it is fully re-dissolved. Visually inspect for any precipitation before administration. |
Issue 2: Animal Stress or Injury During Oral Gavage
| Potential Cause | Troubleshooting Steps |
| Improper restraint technique | 1. Ensure personnel are thoroughly trained in proper animal restraint. The head and neck should be extended to create a straight line to the esophagus.[6][7] 2. Handle the animals prior to the procedure to acclimate them to being held.[3] |
| Incorrect gavage needle size or insertion | 1. Use the correct size and type of gavage needle for the animal's weight. Flexible plastic feeding tubes are often safer than rigid metal needles.[3][7] 2. Measure the correct insertion length from the corner of the mouth to the last rib and mark the needle. Do not insert past this mark.[6][8] 3. Insert the needle gently along the roof of the mouth and allow the animal to swallow it. Never force the needle.[6][8] |
| Animal resistance | 1. Coating the tip of the gavage needle with a sucrose solution can help to pacify the animal and induce swallowing, reducing stress.[4] |
Issue 3: Unexpected Signs of Toxicity
| Potential Cause | Troubleshooting Steps |
| High dose or sensitive animal model | 1. If mild clinical signs such as piloerection, half-shut eyes, or slightly decreased motor activity are observed, consider these as early markers of potential toxicity.[1] 2. If a 5% or greater body weight loss is observed, this is a strong indicator of toxicity.[1] 3. In such cases, consider reducing the dose or the frequency of administration in subsequent cohorts. |
| Vehicle-related toxicity | 1. Although the recommended vehicle is generally well-tolerated, it is essential to include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects.[14] |
| Underlying health issues in the animals | 1. Ensure that all animals are healthy and properly acclimated before starting the experiment. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Acute Toxicity of this compound
| Animal Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Observed Effects | Reference |
| Mice | 1000 | Oral (p.o.) | Single dose | No significant difference in body weight or blood routine | [1][2] |
| Mice | 25 and 50 | Oral (p.o.) | Daily for 12 days | Significantly enhanced the inhibitory effect of carboplatin | [1] |
Table 2: Key Hematological Parameters for Monitoring in Rodents
| Parameter | Abbreviation | Indication of Potential Toxicity | Reference |
| Red Blood Cell Count | RBC | Decrease | [5][11] |
| Hemoglobin | HGB | Decrease | [5][11] |
| Hematocrit | HCT / PCV | Decrease | [5][9] |
| White Blood Cell Count | WBC | Decrease (Neutropenia) | [5][11] |
| Platelet Count | PLT | Decrease (Thrombocytopenia) | [5][9][11] |
Experimental Protocols
Protocol for Preparation of Oral Dosing Formulation
This protocol is for the preparation of a 1 mL working solution of this compound at a concentration of 5 mg/mL. Adjust volumes as needed for your desired concentration and total volume.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh 5 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add the 100 µL of the this compound stock solution to the PEG300. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly until you have a clear, homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation before administration.
-
It is recommended to prepare this formulation fresh daily.
Visualizations
Figure 1. Mechanism of action of this compound leading to synthetic lethality.
Figure 2. General experimental workflow for an in vivo study with this compound.
References
- 1. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. longdom.org [longdom.org]
- 10. Age-related changes in hematological and biochemical profiles of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Impact of serum concentration on PARP1-IN-5 dihydrochloride activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PARP1-IN-5 dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP1, the repair of SSBs is prevented. When the cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[6]
Q2: What is the expected potency of this compound?
A2: this compound has an in vitro IC50 value of 14.7 nM against the PARP1 enzyme.[1][2] However, the effective concentration in cell-based assays (cellular IC50) can vary depending on the cell line, culture conditions, and the endpoint being measured.
Q3: Can the concentration of serum in my cell culture medium affect the activity of this compound?
A3: Yes, the concentration of serum, such as Fetal Bovine Serum (FBS), in your cell culture medium can significantly impact the apparent activity of this compound. Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free and pharmacologically active concentration in the medium.[3][7] This can lead to a higher apparent IC50 value.
Q4: Should I use serum-free or serum-containing medium for my experiments?
A4: The choice between serum-free and serum-containing medium depends on your experimental goals. For initial potency determination and to minimize confounding variables, using a reduced-serum or serum-free medium for the duration of the drug treatment is recommended. However, if you aim to mimic a more physiological environment, using serum is appropriate, but it is crucial to maintain a consistent serum concentration across all experiments and be aware of its potential impact on the inhibitor's potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound. | Serum Protein Binding: Components in the Fetal Bovine Serum (FBS) may be binding to the inhibitor, reducing its effective concentration.[7] | 1. Perform the assay in a medium with a lower, standardized serum concentration (e.g., 2% FBS). 2. Conduct the experiment in a serum-free medium for the duration of the inhibitor treatment. 3. If serum is necessary for cell health, ensure the serum concentration is consistent across all experiments and plates. |
| Inconsistent results between experiments. | Variable Serum Concentration: Using different lots of FBS or inconsistent final serum concentrations can lead to variability in inhibitor potency. | 1. Use the same lot of FBS for an entire set of experiments. 2. Carefully control the final serum concentration in all wells. 3. Consider performing a serum concentration titration experiment to understand its effect on your specific cell line (see Experimental Protocols). |
| No observable effect of the inhibitor at expected concentrations. | High Serum Concentration: A high percentage of serum (e.g., 10-20%) may be sequestering a significant portion of the inhibitor. | 1. Test a broader and higher range of inhibitor concentrations. 2. Reduce the serum concentration in your assay medium. 3. Confirm the activity of your inhibitor stock in a cell-free enzymatic assay if possible. |
Data Presentation
The following table illustrates the hypothetical impact of serum concentration on the IC50 of this compound in a generic cancer cell line. This data is for illustrative purposes to demonstrate the potential effect of serum protein binding.
| Cell Line | Serum Concentration (%) | Hypothetical IC50 (nM) | Fold Change in IC50 |
| Cancer Cell Line X | 0 | 25 | 1.0 |
| Cancer Cell Line X | 2 | 75 | 3.0 |
| Cancer Cell Line X | 5 | 200 | 8.0 |
| Cancer Cell Line X | 10 | 500 | 20.0 |
Experimental Protocols
Protocol for Determining the Impact of Serum Concentration on this compound Activity
This protocol allows researchers to quantify the effect of serum on the potency of this compound in their specific cell line.
1. Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with your standard FBS concentration)
-
Basal medium (without FBS)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density in your standard complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of Serum Titration Medium:
-
Prepare different concentrations of serum in your basal medium (e.g., 0%, 1%, 2%, 5%, and 10% FBS).
-
-
Preparation of Inhibitor Dilutions:
-
For each serum concentration, prepare a serial dilution of this compound. It is recommended to perform the dilutions in the corresponding serum-containing medium to maintain the correct final serum concentration.
-
-
Cell Treatment:
-
Carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate serum-containing medium with the corresponding inhibitor concentration to each well. Include vehicle-only controls for each serum concentration.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each serum concentration.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each serum concentration using a non-linear regression analysis (four-parameter logistic curve).
-
Visualizations
Signaling Pathway
References
- 1. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and weighing PARP1-IN-5 dihydrochloride powder
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and weighing PARP1-IN-5 dihydrochloride powder to ensure experimental accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a potent and selective inhibitor of PARP-1 (Poly (ADP-ribose) polymerase-1), an enzyme involved in DNA damage repair.[1][2] It is an orally active compound with low toxicity, making it a subject of interest in cancer research.[1][2][3] The dihydrochloride salt form generally offers improved water solubility and stability compared to its free base form.[3][4]
Q2: How should this compound powder be stored?
A2: The powder should be stored at 4°C in a sealed container, protected from moisture.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, also away from moisture.[1]
Q3: Is this compound considered a potent compound, and what precautions should be taken?
A3: Yes, as a potent inhibitor of a key cellular enzyme, this compound should be handled with care. It is crucial to follow standard laboratory safety protocols for handling potent compounds, which includes using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[5][6][7] Handling should ideally be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[8][9]
Q4: What are the recommended solvents for dissolving this compound?
A4: For in vitro studies, Dimethyl sulfoxide (DMSO) and water are commonly used solvents. It is highly soluble in DMSO at a concentration of 125 mg/mL, though ultrasonic treatment may be necessary.[1] It is sparingly soluble in water at 1 mg/mL, requiring sonication and heating to 60°C to dissolve.[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting weight measurement. | 1. Hygroscopicity: The powder is absorbing moisture from the air.[10][11] 2. Static Electricity: Buildup of static charge on the weighing vessel or powder.[10][12] 3. Temperature Instability: The sample or weighing vessel is not at room temperature.[10][13] 4. Air Drafts: Unstable air currents in the weighing area.[9][13] | 1. Work quickly when weighing and keep the container sealed as much as possible. Consider weighing in a glovebox with controlled humidity.[11] 2. Use an anti-static gun or brush on the weighing vessel before taring and weighing. Use of anti-static weigh boats can also help.[10] 3. Allow the compound and all weighing equipment to equilibrate to the ambient temperature of the balance room before weighing.[10][13] 4. Ensure the analytical balance doors are closed during measurement. Position the balance away from high-traffic areas, doors, and vents.[13] |
| Difficulty dissolving the powder in DMSO. | 1. Insufficient Sonication: The powder has not been adequately dispersed. 2. Hygroscopic DMSO: The DMSO has absorbed water, reducing its solvating power for this compound.[1] 3. Low Temperature: The solvent is too cold. | 1. Use an ultrasonic bath to aid dissolution.[1] 2. Use a fresh, unopened bottle of anhydrous DMSO.[1] 3. Gently warm the solution while sonicating. |
| Difficulty dissolving the powder in water. | 1. Low Solubility: The compound has limited solubility in water.[1] 2. Insufficient Energy: The dissolution process requires more energy. | 1. Do not exceed a concentration of 1 mg/mL.[1] 2. Use both ultrasonic treatment and heating to 60°C to facilitate dissolution.[1] |
| Precipitation of the compound in aqueous buffer after dilution from a DMSO stock. | 1. Poor Aqueous Solubility: The compound is not soluble in the final buffer concentration. 2. High Final DMSO Concentration: The final concentration of DMSO may be too low to keep the compound in solution. | 1. Check the solubility of the compound in your specific buffer system. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but also compatible with your experimental system. Consider using a co-solvent if permissible in your assay. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C25H26Cl2N2O5S |
| Molecular Weight | 537.46 g/mol [1] |
| Appearance | Solid[1] |
| Color | Light yellow to green yellow[1] |
| Purity | 97.56%[1] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (232.58 mM) | Requires sonication; use of newly opened DMSO is recommended.[1] |
| Water | 1 mg/mL (1.86 mM) | Requires sonication and heating to 60°C.[1] |
Stock Solution Preparation Table (Example Volumes)
| Target Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 1.8606 mL | 9.3030 mL | 18.6060 mL |
| 5 mM | 0.3721 mL | 1.8606 mL | 3.7212 mL |
| 10 mM | 0.1861 mL | 0.9303 mL | 1.8606 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of powder (e.g., 5 mg) into a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For 5 mg to make a 10 mM solution, add 0.9303 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex briefly. Place the tube in an ultrasonic water bath until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. flowsciences.com [flowsciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. youtube.com [youtube.com]
Unexpected PARP1-IN-5 dihydrochloride results in western blot analysis
Welcome to the technical support center for PARP1-IN-5 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent and selective PARP-1 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 of 14.7 nM.[1] PARP-1 is a key enzyme in the DNA damage response pathway. In response to DNA strand breaks, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery.[2] By inhibiting the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, leading to an accumulation of DNA single-strand breaks. These can be converted into more cytotoxic double-strand breaks during DNA replication, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).[2]
Q2: What are the expected results in a Western blot after treating cells with this compound?
A2: After successful treatment with this compound, you can typically expect to see the following changes in a Western blot analysis:
-
Decreased Poly(ADP-ribose) (PAR) levels: As a direct consequence of PARP-1 inhibition, the overall levels of PAR should significantly decrease. This is a key indicator of target engagement.[1][3]
-
Increased γ-H2AX levels: Inhibition of PARP-1 leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). An increase in the γ-H2AX signal is an indicator of DNA damage.[1][3]
-
Potential for PARP-1 cleavage: In many cell types, the accumulation of DNA damage can trigger apoptosis. A hallmark of apoptosis is the cleavage of PARP-1 by caspases (primarily caspase-3 and -7).[4][5] This results in the appearance of a smaller fragment of PARP-1.
Q3: What are the molecular weights of full-length and cleaved PARP-1?
A3: The molecular weights of the PARP-1 fragments are crucial for interpreting your Western blot results:
-
Full-length PARP-1: Approximately 114-116 kDa.[6]
-
Cleaved PARP-1: The large fragment is approximately 85-89 kDa, and the small fragment is about 24 kDa.[4][5] Most commercially available antibodies for cleaved PARP-1 detect the 89 kDa fragment.
Q4: How should I store and handle this compound?
A4: Proper storage and handling are critical for maintaining the stability and activity of the inhibitor. The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture.[1]
Western Blot Troubleshooting Guide
Unexpected results in a Western blot can be frustrating. This guide addresses common issues you might encounter when using this compound.
| Problem | Possible Cause | Recommended Solution |
| No PARP-1 Band Detected | Low Protein Expression: The cell line or tissue may not express sufficient levels of PARP-1. | - Use a positive control cell line known to express PARP-1.- Increase the amount of protein loaded per well (20-50 µg is a good starting point).[7] |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. | - Verify transfer efficiency with Ponceau S staining.- Optimize transfer time and voltage, especially for a large protein like PARP-1 (116 kDa).[7] | |
| Antibody Issues: The primary antibody may not be effective or used at the wrong concentration. | - Use a validated antibody for PARP-1.- Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[7] | |
| Weak PARP-1 Signal | Insufficient Protein Loaded: The amount of protein in the lysate may be too low. | - Quantify your protein concentration and ensure you are loading an adequate amount.- Consider using a lysis buffer that efficiently extracts nuclear proteins. |
| Suboptimal Antibody Dilution: The primary or secondary antibody may be too dilute. | - Titrate your primary and secondary antibodies to find the optimal concentration.- Use fresh antibody dilutions for each experiment. | |
| Inactive Detection Reagent: The ECL substrate may be old or expired. | - Use fresh or new ECL substrate.[7] | |
| Unexpected Bands | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | - Increase the stringency of your washes (e.g., increase the duration or number of washes).- Optimize the blocking step (try different blocking agents like BSA or non-fat milk).- Titrate your primary antibody to the lowest effective concentration. |
| Protein Degradation: The protein samples may have degraded, leading to smaller fragments. | - Add protease inhibitors to your lysis buffer and keep samples on ice.- Use fresh lysates for your experiments. | |
| PARP-1 Cleavage: If you see a band around 89 kDa, this is likely cleaved PARP-1, indicating apoptosis. | - This may be an expected result depending on your experimental conditions. Use an antibody specific to cleaved PARP-1 to confirm.[5][8] | |
| No Change in PAR or γ-H2AX Levels | Inactive Inhibitor: The this compound may have degraded. | - Ensure proper storage of the inhibitor.- Prepare fresh dilutions of the inhibitor for each experiment. |
| Insufficient Treatment Time or Concentration: The inhibitor may not have been applied for long enough or at a high enough concentration to elicit a response. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Cell Line Resistance: The chosen cell line may be resistant to PARP inhibitors. | - Consider using a different cell line or a positive control for PARP inhibitor sensitivity. |
Experimental Protocols
Cell Lysis for PARP-1 Western Blot
-
Cell Treatment: Plate and treat your cells with the desired concentrations of this compound for the appropriate duration. Include both positive and negative controls.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer (or a suitable nuclear extraction buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes. For complete lysis, sonicate the samples briefly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for PARP-1, Cleaved PARP-1, PAR, and γ-H2AX
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto an 8-12% SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
| Target Protein | Recommended Antibody Dilution (starting point) | Expected Band Size |
| Total PARP-1 | 1:1000 | ~116 kDa |
| Cleaved PARP-1 | 1:1000 | ~89 kDa |
| PAR | 1:1000 | Smear (poly-dispersed) |
| γ-H2AX | 1:1000 | ~15 kDa |
| Loading Control (e.g., β-actin, GAPDH) | 1:5000 | Varies |
Visualizations
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. munin.uit.no [munin.uit.no]
- 7. researchgate.net [researchgate.net]
- 8. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
Validation & Comparative
A Head-to-Head Showdown: PARP1-IN-5 Dihydrochloride vs. Olaparib in PARP1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP1 inhibitory activities of PARP1-IN-5 dihydrochloride and the established clinical drug, Olaparib. This analysis is based on available biochemical and cellular data, offering insights into their relative potencies and selectivity.
At the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations, are inhibitors of Poly(ADP-ribose) polymerase (PARP). This comparison focuses on two such inhibitors: the research compound this compound and the FDA-approved drug Olaparib. While both target the PARP1 enzyme, a key player in DNA single-strand break repair, their inhibitory profiles present noteworthy distinctions.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for this compound and Olaparib are summarized below. It is crucial to note that these values are compiled from different sources and experimental conditions, which may not allow for a direct, perfectly controlled comparison.
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | PARP1 | 14.7 | Enzymatic | Supplier Data |
| Olaparib | PARP1 | 1 - 19 | Enzymatic | Review Article[1] |
| PARP2 | 1 - 251 | Enzymatic | Review Article[1] |
Key Observations:
-
Potency against PARP1: Both this compound and Olaparib demonstrate potent inhibition of PARP1 in the low nanomolar range. The reported IC50 of 14.7 nM for this compound falls within the broader range observed for Olaparib (1-19 nM)[1].
-
Selectivity: While data on the broader selectivity profile of this compound is limited, Olaparib is known to inhibit both PARP1 and PARP2[1]. The potency against PARP2 is generally lower and more variable than against PARP1[1]. This dual inhibition can have implications for both efficacy and potential off-target effects.
Understanding the Mechanism: The PARP1 Signaling Pathway
PARP1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs). Upon DNA damage, PARP1 binds to the SSB, leading to its activation. Activated PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the DNA lesion. PARP inhibitors like this compound and Olaparib competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR and trapping PARP1 on the DNA. This trapping is a key cytotoxic mechanism, as the PARP1-DNA complexes can stall replication forks, leading to double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Experimental Methodologies for IC50 Determination
The determination of IC50 values for PARP inhibitors can be achieved through various biochemical and cell-based assays. Below are detailed protocols for commonly employed methods.
Biochemical Assays (Enzymatic)
These assays directly measure the inhibition of the PARP1 enzyme's catalytic activity in a cell-free system.
1. ELISA-Based PARP1 Inhibition Assay
This method quantifies the amount of PAR produced by PARP1.
-
Principle: Histones are coated on a microplate. Recombinant PARP1, NAD+ (the substrate for PAR synthesis), and the test inhibitor are added. The amount of PAR attached to the histones is then detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Protocol:
-
Coat a 96-well plate with histones.
-
Wash the plate to remove unbound histones.
-
Add a reaction mixture containing reaction buffer, NAD+, and activated DNA to each well.
-
Add serial dilutions of the PARP inhibitor (this compound or Olaparib) or vehicle control to the wells.
-
Initiate the reaction by adding recombinant PARP1 enzyme to each well.
-
Incubate the plate to allow for the PARylation reaction.
-
Wash the plate to remove unreacted components.
-
Add a primary antibody specific for PAR and incubate.
-
Wash the plate and add a secondary antibody conjugated to HRP.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
2. Fluorescence Polarization (FP)-Based PARP1 Inhibition Assay
This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor from the PARP1 enzyme.
-
Principle: A fluorescently labeled PARP inhibitor (probe) binds to PARP1, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor is added, it competes with the probe for binding to PARP1. This displacement of the probe leads to a decrease in the fluorescence polarization signal, which is proportional to the concentration of the unlabeled inhibitor.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer and recombinant PARP1 enzyme in a 96-well black plate.
-
Add serial dilutions of the test inhibitor (this compound or Olaparib) or vehicle control.
-
Add a fixed concentration of the fluorescently labeled PARP inhibitor probe to all wells.
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Assays
These assays assess the effect of the PARP inhibitor on cell viability or proliferation, providing a measure of its potency in a more biologically relevant context.
1. Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with the inhibitor.
-
Protocol:
-
Seed a low density of cancer cells (e.g., BRCA-deficient cell lines) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor (this compound or Olaparib) or vehicle control.
-
Incubate the cells for a prolonged period (e.g., 10-14 days) to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
2. MTT/MTS Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the PARP inhibitor or vehicle control.
-
Incubate the cells for a specific duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
Both this compound and Olaparib are potent inhibitors of the PARP1 enzyme. The available data suggests that this compound has a comparable in vitro potency to Olaparib against PARP1. A key differentiator for Olaparib is its well-characterized dual inhibitory activity against both PARP1 and PARP2, a feature that may contribute to its clinical efficacy and toxicity profile. For researchers investigating the specific roles of PARP1, the selectivity profile of this compound would be a critical factor to consider. The choice between these inhibitors will ultimately depend on the specific research question, with Olaparib serving as a clinically relevant benchmark and this compound offering a tool for more targeted PARP1 research, pending further characterization of its selectivity. The provided experimental protocols offer a robust framework for conducting in-house comparative studies to generate directly comparable data under controlled conditions.
References
Validating PARP1 Inhibition: A Comparative Guide to Measuring PAR Levels after PARP1-IN-5 Treatment
For researchers, scientists, and drug development professionals, the precise validation of a drug's mechanism of action is paramount. This guide provides a comprehensive comparison of methodologies to validate the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) by measuring Poly(ADP-ribose) (PAR) levels, with a focus on the potent and selective inhibitor, PARP1-IN-5.
PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[1] Upon detecting DNA single-strand breaks, PARP1 synthesizes long chains of PAR on itself and other nuclear proteins, a process called PARylation.[2][3] This surge in PAR serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][3] Inhibition of PARP1's catalytic activity prevents PAR formation, trapping PARP1 on the DNA and leading to the accumulation of unresolved DNA lesions, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]
Therefore, the direct measurement of cellular PAR levels serves as a robust biomarker for the target engagement and efficacy of PARP1 inhibitors. This guide will compare PARP1-IN-5 with other well-established PARP inhibitors and provide detailed protocols for quantifying the reduction in PAR levels following treatment.
Comparative Efficacy of PARP1 Inhibitors
The potency of PARP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. A lower IC50 value indicates a more potent inhibitor.
PARP1-IN-5 is a potent and selective PARP1 inhibitor with a reported IC50 of 14.7 nM.[5][6] In cellular assays, PARP1-IN-5 has been shown to significantly decrease PAR levels.[5][6] The following table provides a comparison of the IC50 values for PARP1-IN-5 and several other widely used PARP1/2 inhibitors.
| Inhibitor | Target(s) | IC50 / Kᵢ (nM) | Reference(s) |
| PARP1-IN-5 | PARP1 | 14.7 (IC50) | [5][6] |
| Olaparib | PARP1/2 | 5 (PARP1), 1 (PARP2) (IC50) | [3] |
| Rucaparib | PARP1/2/3 | 1.4 (PARP1) (Kᵢ) | [7] |
| Talazoparib | PARP1/2 | 0.57 (PARP1) (IC50) | [8] |
| Veliparib | PARP1/2 | 5.2 (PARP1), 2.9 (PARP2) (Kᵢ) | [3] |
| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) (IC50) | [3] |
Visualizing the PARP1 Signaling Pathway and Inhibition
To understand the mechanism of PARP1 inhibition, it is crucial to visualize the signaling pathway. The following diagram illustrates the role of PARP1 in DNA repair and how inhibitors like PARP1-IN-5 intervene.
Caption: PARP1 signaling in DNA repair and its inhibition by PARP1-IN-5.
Experimental Workflow for Validating PARP1 Inhibition
A typical workflow for assessing the efficacy of a PARP1 inhibitor involves treating cells with the compound and subsequently measuring the intracellular levels of PAR.
Caption: Workflow for measuring PAR levels after PARP1 inhibitor treatment.
Experimental Protocols
Below are detailed protocols for two common methods to measure PAR levels in cells.
PAR Level Measurement by ELISA
This method provides a quantitative measurement of PAR levels in cell lysates.
Materials:
-
Cell culture reagents
-
PARP1-IN-5 and other PARP inhibitors
-
DNA damaging agent (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Commercially available PAR ELISA kit (e.g., from R&D Systems, Trevigen)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of PARP1-IN-5 and control inhibitors for the desired duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage (Optional): To stimulate PARP1 activity, treat cells with a DNA damaging agent such as H₂O₂ (e.g., 1 mM for 10 minutes) shortly before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells according to the lysis buffer protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the PAR ELISA kit.
-
Typically, this involves coating a 96-well plate with an anti-PAR antibody, adding the cell lysates, and then detecting the bound PAR with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a colorimetric substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration of each sample.
-
Calculate the percentage of PAR inhibition for each treatment condition relative to the vehicle-treated, DNA-damaged control.
-
PAR Level Measurement by Immunofluorescence (IF)
This method allows for the visualization and semi-quantitative analysis of PAR levels within individual cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
PARP1-IN-5 and other PARP inhibitors
-
DNA damaging agent (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., 10H monoclonal antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PARP1-IN-5 and control inhibitors as described for the ELISA protocol. Induce DNA damage if desired.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
The fluorescence intensity of the PAR signal can be quantified using image analysis software (e.g., ImageJ) to provide a semi-quantitative comparison of PAR levels between different treatment groups.
-
By employing these standardized methods, researchers can effectively validate the inhibitory action of PARP1-IN-5 and objectively compare its performance against other PARP inhibitors, thereby generating robust and reproducible data for their drug discovery and development programs.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Navigating the Kinase Cross-Reactivity Landscape of PARP Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the kinase cross-reactivity of PARP1-IN-5 dihydrochloride and other prominent PARP inhibitors, offering insights into their potential off-target effects and therapeutic windows.
While this compound is a potent and highly selective inhibitor of PARP1 with an IC50 of 14.7 nM, a comprehensive screen of its activity against a broad panel of kinases is not publicly available.[1] However, by examining the publicly accessible kinome profiling data of other clinical PARP inhibitors, we can establish a framework for evaluating the importance of such selectivity and provide a benchmark for future studies on next-generation inhibitors like this compound.
Comparative Kinase Cross-Reactivity of PARP Inhibitors
A comprehensive study profiling the kinase interactions of four approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—at a concentration of 10 μM revealed significant differences in their off-target profiles. This data, generated using the DiscoverX KINOMEScan™ platform, provides a valuable snapshot of their kinase selectivity.
| PARP Inhibitor | Number of Kinase Hits (≥65% inhibition at 10 µM) | Notable Off-Target Kinases |
| This compound | Data not publicly available | Data not publicly available |
| Olaparib | 0 | None identified in the screen |
| Rucaparib | 37 | DYRK1A, DYRK1B, PIM3, CDK16 |
| Niraparib | 23 | DYRK1A, DYRK1B |
| Talazoparib | 2 (weak binding) | None specifically highlighted as strong hits |
This table summarizes data from a kinome-wide binding assay. The lack of data for this compound is noted.
The stark contrast between the highly selective profile of Olaparib and the broader kinase activity of Rucaparib and Niraparib underscores the chemical diversity among PARP inhibitors and the potential for differential off-target effects. These off-target interactions could have implications for both efficacy and toxicity profiles in clinical applications.
The PARP1 Signaling Pathway and DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Upon DNA damage, PARP1 binds to the break and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP1 catalytic activity or "trapping" of PARP1 on DNA leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more cytotoxic double-strand breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.
Caption: The role of PARP1 in the base excision repair pathway and its inhibition.
Experimental Protocols for Kinase Profiling
The evaluation of an inhibitor's selectivity is a critical step in drug development. Kinase profiling is typically performed using in vitro biochemical assays that measure the inhibitor's ability to displace a ligand from the kinase's active site or to inhibit the kinase's enzymatic activity.
KinomeScan™ Binding Assay (Example Protocol)
This high-throughput competition binding assay is a common method for profiling inhibitor selectivity.
-
Kinase-Ligand Conjugation: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: The test inhibitor (e.g., this compound) is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. A lower amount of bound kinase indicates that the test inhibitor has successfully competed for the active site.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is competed off the immobilized ligand at a specific concentration of the inhibitor (e.g., 10 µM).
Caption: A generalized workflow for a competition binding-based kinase profiling assay.
Conclusion
While this compound is characterized as a highly selective PARP1 inhibitor, the absence of publicly available, comprehensive kinase screening data prevents a direct, in-depth comparison of its off-target profile with other PARP inhibitors. The available data for Olaparib, Rucaparib, Niraparib, and Talazoparib clearly demonstrate that off-target kinase interactions can vary significantly among compounds of the same class. For researchers and drug developers, this highlights the critical need for broad kinase profiling to fully characterize the selectivity of any new inhibitor and to anticipate potential polypharmacological effects. Future studies providing a kinome-wide analysis of this compound will be invaluable in further defining its therapeutic potential and safety profile.
References
Head-to-head comparison of PARP1-IN-5 dihydrochloride and Rucaparib in vivo
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for tumors with deficiencies in DNA repair mechanisms. This guide provides a detailed, data-supported comparison of two PARP inhibitors: PARP1-IN-5 dihydrochloride, a selective PARP1 inhibitor, and Rucaparib, a dual PARP1/2/3 inhibitor. This analysis is intended for researchers, scientists, and professionals in drug development to inform preclinical and clinical research strategies.
It is important to note that a direct head-to-head in vivo comparison of this compound and Rucaparib in the same experimental setting has not been identified in the public domain. Therefore, this guide presents a comparative analysis based on available individual data for each compound.
Mechanism of Action: A Tale of Selectivity
Both this compound and Rucaparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[1][2]
This compound is a highly selective inhibitor of PARP1.[3] This selectivity may offer a different therapeutic window and toxicity profile compared to broader-spectrum PARP inhibitors.
Rucaparib , in contrast, is an inhibitor of PARP1, PARP2, and PARP3.[1][4] The inhibition of multiple PARP enzymes could potentially lead to a more profound or broader anti-tumor effect but may also contribute to different off-target effects.
Figure 1: Simplified signaling pathway of PARP inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Rucaparib.
Table 1: In Vitro Potency
| Compound | Target(s) | IC50 | Reference(s) |
| This compound | PARP1 | 14.7 nM | [3] |
| Rucaparib | PARP1, PARP2, PARP3 | PARP1: 1.4 nM | [5] |
Table 2: In Vivo Efficacy and Dosing
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| This compound | Mice | A549 (lung cancer) xenograft | 25 and 50 mg/kg, p.o., daily for 12 days | Significantly enhanced the inhibitory effect of carboplatin. | [3] |
| Rucaparib | Mice | Capan-1 (pancreatic, BRCA2 mutant) xenograft | 10 mg/kg, i.p., daily (5 days/week) | Significant tumor growth inhibition. Weekly schedule was as effective as daily. | [2] |
| Mice | MDA-MB-436 (breast, BRCA1 mutant) xenograft | 15, 50, 150 mg/kg, BID | Dose-dependent inhibition of PAR and tumor growth. | [6] | |
| Mice | BT16 (atypical teratoid rhabdoid tumor) xenograft | 50 mg/kg, p.o., daily (5 days/week) for 2 weeks | Slowed tumor growth and prolonged survival. | [6] |
Table 3: Available Pharmacokinetic and Toxicity Data
| Compound | Species | Dose | Key Pharmacokinetic/Toxicity Findings | Reference(s) |
| This compound | Mice | 1000 mg/kg, p.o. | No significant difference in body weight or blood routine. | [3] |
| Rats | 50 mg/kg, p.o. | Pharmacokinetic analysis performed (details not specified). | [7] | |
| Rucaparib | Mice | 10, 50, 100, 150 mg/kg (single dose) | Parent drug detectable in plasma up to 4h (p.o.). Tumor concentrations were higher and more sustained than plasma. | [2] |
| Mice | various | Dose-related, self-limiting bone marrow and gastrointestinal toxicities observed. | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the available information.
A549 Xenograft Model for this compound Efficacy Study
-
Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally at doses of 25 and 50 mg/kg daily for 12 days. A control group receives the vehicle. In combination studies, a chemotherapeutic agent like carboplatin would be administered according to its own established protocol.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Pharmacodynamic markers such as γ-H2AX and PAR levels in tumor tissue can be assessed by immunohistochemistry or western blotting.[3]
Figure 2: General experimental workflow for a xenograft study.
BRCA-Mutant Xenograft Model for Rucaparib Efficacy Study
-
Cell Culture: Human cancer cell lines with known BRCA mutations (e.g., Capan-1 or MDA-MB-436) are cultured.
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: Cells are injected subcutaneously.
-
Tumor Growth Monitoring: Tumor volumes are monitored.
-
Treatment: Upon reaching the target tumor size, mice are randomized. Rucaparib is administered via the specified route (e.g., intraperitoneally or orally) and schedule (e.g., daily or weekly).
-
Endpoint Analysis: Tumor growth inhibition is the primary endpoint. Pharmacokinetic studies may also be conducted by collecting blood and tumor samples at various time points after dosing to determine drug concentrations.[2][6]
Discussion and Future Directions
The available data suggests that both this compound and Rucaparib are potent PARP inhibitors with in vivo anti-tumor activity.
-
Selectivity: The key differentiator is the selectivity profile. This compound's selectivity for PARP1 may translate to a more favorable safety profile, a hypothesis supported by the lack of toxicity at a high dose in mice.[3] However, the broader activity of Rucaparib against PARP1/2/3 might be advantageous in certain tumor contexts.
-
Efficacy in Different Models: Rucaparib has demonstrated efficacy in various xenograft models, particularly those with BRCA mutations, which is consistent with the established mechanism of synthetic lethality.[2][6] The available in vivo data for this compound is currently limited to a combination study in a non-BRCA mutant model, highlighting the need for further investigation in HR-deficient models.[3]
-
Dosing and Scheduling: The sustained PARP inhibition observed with Rucaparib in vivo suggests that intermittent dosing schedules may be as effective as daily administration, which could have clinical implications for managing toxicity.[2] Similar studies for this compound would be valuable.
Future research should focus on:
-
Direct Head-to-Head Comparison: A direct in vivo comparison of this compound and Rucaparib in the same tumor model, ideally in both HR-proficient and HR-deficient settings, is warranted to definitively assess their relative efficacy and toxicity.
-
Expanded In Vivo Studies for PARP1-IN-5: Evaluating the single-agent efficacy of this compound in a panel of well-characterized patient-derived xenograft (PDX) models with and without DNA repair deficiencies would provide a more comprehensive understanding of its therapeutic potential.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies for this compound are needed to correlate drug exposure with target engagement (PARP1 inhibition) and anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdlinx.com [mdlinx.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of PARP1-IN-5 Dihydrochloride with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, when used in combination with the chemotherapeutic agent cisplatin. By leveraging experimental data from studies on this compound with the closely related platinum-based drug carboplatin, and extensive research on the synergistic mechanisms of other PARP1 inhibitors with cisplatin, this document offers valuable insights for researchers in oncology and drug development. The guide details the enhanced anti-cancer activity of this combination, outlines the underlying molecular mechanisms, and provides detailed protocols for key experimental validation.
Executive Summary
The combination of this compound and cisplatin represents a promising therapeutic strategy to enhance the efficacy of platinum-based chemotherapy. The primary mechanism of this synergy lies in the dual attack on DNA repair pathways. Cisplatin induces DNA damage, primarily in the form of interstrand and intrastrand crosslinks, which stalls DNA replication. Cancer cells rely on various DNA repair mechanisms, including those mediated by Poly (ADP-ribose) polymerase 1 (PARP1), to survive this damage. This compound inhibits PARP1, preventing the repair of single-strand breaks. The accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of highly lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis). This guide presents the available data supporting this synergistic interaction and provides the necessary tools for its experimental validation.
Data Presentation: Enhanced Anti-Cancer Efficacy
While specific quantitative data for the direct combination of this compound and cisplatin is not publicly available, studies on its combination with carboplatin, a close analog of cisplatin, in A549 non-small cell lung cancer cells, demonstrate a significant dose-dependent increase in cytotoxicity[1]. The following tables summarize this and other relevant data from studies on similar PARP inhibitors with cisplatin to provide a comparative overview of the expected synergistic effects.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Platinum-Based Agents
| Cell Line | Drug Combination | Effect | Reference |
| A549 (Non-Small Cell Lung Cancer) | This compound (0.1-10 µM) + Carboplatin | Significantly increased cytotoxicity in a dose-dependent manner. | [1] |
| SK-OV-3 (Ovarian Cancer) | This compound (0.1-10 µM) | Decreased expression of MCM2-7, proteins involved in DNA replication. | [1] |
Table 2: Synergistic Effects of Other PARP Inhibitors with Cisplatin in A549 Cells
| PARP Inhibitor | Cisplatin Concentration | Combination Effect | Combination Index (CI) | Reference |
| Olaparib | 1, 3, 10 µM | Potentiated cell killing | Synergistic (CI < 0.99) in ERCC1-low cells | [2] |
| Niraparib | 5 µM | Potentiates apoptosis rate | Not specified | [3] |
| PJ34 | 30 µM | Increased cell death | Synergistic | [4] |
| CEP 8983 | 10 µM | Increased cell death | Synergistic | [4] |
Table 3: Effects of PARP Inhibitor and Cisplatin Combination on Cellular Processes
| Cellular Process | Observation | Implication |
| DNA Damage | Increased levels of γ-H2AX (a marker for DNA double-strand breaks).[1][2] | Enhanced DNA damage leading to cell death. |
| Cell Cycle | Prolonged G2/M cell cycle arrest.[2] | Prevention of cell division in the presence of damaged DNA. |
| Apoptosis | Increased apoptosis rates, as indicated by Annexin V staining and cleaved PARP.[2][3] | Induction of programmed cell death. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of PARP1-IN-5 and cisplatin.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating drug synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 or SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the drugs for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for DNA Damage Markers
-
Cell Lysis: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the drug combination. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Treat cells with the drug combination, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Conclusion
The combination of this compound with cisplatin holds significant promise as a synergistic anti-cancer therapy. The inhibition of PARP1 prevents the repair of cisplatin-induced DNA damage, leading to an accumulation of lethal double-strand breaks and subsequent cell death. The data from analogous drug combinations strongly support this synergistic interaction, highlighting increased cytotoxicity, enhanced DNA damage, cell cycle arrest, and apoptosis. The provided experimental protocols offer a robust framework for researchers to validate and further explore the therapeutic potential of this combination in various cancer models. Further preclinical and clinical investigations are warranted to translate these promising findings into effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [radar.ibiss.bg.ac.rs]
- 4. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to PARP1-IN-5 Dihydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the selective PARP1 inhibitor, PARP1-IN-5 dihydrochloride, and other leading PARP inhibitors. Experimental data is presented to support the objective comparison, along with detailed protocols for key assays and visualizations of relevant biological pathways and workflows.
Introduction to PARP Inhibition and Predictive Biomarkers
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway.[1] The therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in a cell that already has a compromised ability to repair DNA double-strand breaks (DSBs) via HR leads to cell death.[2] this compound is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[3]
The identification of reliable biomarkers is paramount for selecting patients who are most likely to respond to PARP inhibitor therapy. The most well-established biomarker for sensitivity to PARP inhibitors is Homologous Recombination Deficiency (HRD).[4] HRD can arise from mutations in genes integral to the HR pathway, most notably BRCA1 and BRCA2. However, other genetic and epigenetic alterations can also lead to an HRD phenotype, often referred to as "BRCAness".
This guide will delve into the key biomarkers and assays used to identify HRD and predict sensitivity to PARP inhibitors, with a comparative look at this compound and other inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.
Comparison of PARP Inhibitor Sensitivity in HRD-Proficient vs. HRD-Deficient Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PARP inhibitors in cancer cell lines with different HRD statuses. A lower IC50 value indicates greater potency. While specific IC50 data for this compound in a wide range of HRD-proficient and -deficient cell lines is not extensively published, its high potency against PARP1 suggests it would follow a similar pattern of increased efficacy in HRD-deficient contexts.
| PARP Inhibitor | Cell Line | HRD Status | IC50 (µM) |
| Olaparib | ES-2 | Proficient | 25[5] |
| OVCAR8 | Deficient (BRCA1 methylated) | 2[5] | |
| Rucaparib | PEO4 | Proficient (BRCA2 reversion mutation) | >10 |
| PEO1 | Deficient (BRCA2 mutated) | ~0.05 | |
| OVCAR5 | Proficient | >10[6] | |
| SKOV3 | Proficient | >10[6] | |
| OVCAR3 | Deficient | ~1[6] | |
| OVCAR8 | Deficient | ~1[6] | |
| Niraparib | ID8 | Proficient | 1.11 ± 0.22[7] |
| ID8-OlaR (Olaparib Resistant) | Proficient | 1.00 ± 0.19[7] | |
| Brca1-/- | Deficient | 0.065 ± 0.012[7] | |
| Brca1-/- OlaR (Olaparib Resistant) | Deficient | 0.284 ± 0.035[7] |
Key Biomarkers and Experimental Protocols
Homologous Recombination Deficiency (HRD) Genomic Scars
Genomic scars are characteristic patterns of genomic instability that arise in HR-deficient tumors. The analysis of these scars provides a quantitative measure of HRD. The most common components of genomic scar assays are:
-
Loss of Heterozygosity (LOH): The loss of one parental allele at a specific locus.[8]
-
Telomeric Allelic Imbalance (TAI): Allelic imbalance that extends to the subtelomeric region of a chromosome.[8]
-
Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions that are larger than 10 megabases.[9]
A combined HRD score is often calculated from these three metrics.[1]
Experimental Protocol: Genomic Scar Analysis
Genomic scar analysis is typically performed using next-generation sequencing (NGS) data from tumor samples.
-
DNA Extraction: Isolate high-quality genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tumor samples.
-
Library Preparation and Sequencing: Prepare a whole-genome or targeted sequencing library from the extracted DNA. Perform high-throughput sequencing to generate sufficient coverage for accurate copy number and allele frequency analysis.
-
Bioinformatic Analysis:
-
Align sequencing reads to a reference human genome.
-
Call single nucleotide polymorphisms (SNPs) and determine their allele frequencies.
-
Use specialized algorithms to identify regions of LOH, TAI, and LST.
-
Calculate the individual scores for LOH, TAI, and LST based on the number and size of the identified genomic alterations.
-
Combine the individual scores to generate a composite HRD score. A predefined threshold is used to classify tumors as HRD-positive or HRD-negative.[1]
-
RAD51 Foci Formation Assay
RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA double-strand breaks during repair. The inability to form RAD51 foci after DNA damage is a functional indicator of HRD.
Experimental Protocol: RAD51 Foci Formation Immunofluorescence Assay
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus in at least 100 cells. A cell is typically considered positive for RAD51 foci if it has more than 5 foci.[11] The percentage of RAD51-positive cells is then determined.
-
Cell Viability and Cytotoxicity Assays
These assays are used to determine the direct effect of PARP inhibitors on the proliferation and survival of cancer cells.
Experimental Protocol: Cell Viability (e.g., AlamarBlue) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., this compound, Olaparib) for a specified duration (e.g., 72 hours).[12]
-
Viability Assessment:
-
Add a viability reagent such as AlamarBlue (resazurin) to each well and incubate for 2-4 hours at 37°C.[12]
-
Measure the fluorescence or absorbance of the converted product using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of PARP Inhibition in HR-Deficient Cells
Caption: Synthetic lethality induced by PARP1 inhibition in HR-deficient cells.
Experimental Workflow for Assessing PARP Inhibitor Sensitivity
Caption: Workflow for evaluating biomarkers of PARP inhibitor sensitivity.
Logical Relationship of HRD Biomarkers
Caption: Relationship between causes and consequences of Homologous Recombination Deficiency.
References
- 1. strandls.com [strandls.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Homologous Recombination Deficiency Scar in Advanced Cancer: Agnostic Targeting of Damaged DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of PARP1-IN-5 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor used in cancer research.[1][2][3] Adherence to these guidelines is essential to mitigate risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Hazard Identification and Safety Data Summary
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[4] P330: Rinse mouth.[4] |
| Acute aquatic toxicity (Category 1) | GHS09 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[4] P391: Collect spillage.[4] |
| Chronic aquatic toxicity (Category 1) | GHS09 | H410: Very toxic to aquatic life with long lasting effects.[4] | P501: Dispose of contents/ container to an approved waste disposal plant.[4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to prevent environmental contamination and ensure the safety of all personnel.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Also, dispose of any materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves) in the same container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
3. Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final rinse with water, is recommended.
-
Collect all rinsate as hazardous liquid waste.
4. Spillage Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a sealed container for hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
5. Final Disposal:
-
All waste containers holding this compound must be disposed of through an approved waste disposal plant.[4][5]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is to prevent the release of this environmentally hazardous substance into the aquatic environment.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research community.
References
Essential Safety and Handling Protocol for PARP1-IN-5 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PARP1-IN-5 dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields[1]. | To protect eyes from splashes or dust particles. |
| Hand Protection | Protective gloves[1]. | To prevent skin contact. The specific glove material should be selected based on the solvent used and breakthrough times. |
| Skin and Body | Impervious clothing (e.g., lab coat)[1]. | To protect skin from accidental spills. |
| Respiratory | A suitable respirator should be used[1]. | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound, from receipt to disposal, is critical. The following workflow outlines the necessary steps to minimize exposure and ensure safe handling.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources[1].
-
For long-term stability, store the powdered form at -20°C and solutions in solvent at -80°C[1].
2. Handling and Preparation of Solutions:
-
Engineering Controls: Always handle this compound in an area with adequate ventilation, such as a chemical fume hood[1]. Ensure a safety shower and eye wash station are readily accessible[1].
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in Table 1.
-
Weighing: When weighing the powdered form, take care to avoid the formation of dust and aerosols[1].
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. In Case of Accidental Release:
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation[1].
-
Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill[1].
-
Collect the spillage to prevent its release into the environment[1].
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth with water[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support[1].
5. Disposal:
-
Dispose of all waste containing this compound in accordance with all applicable federal, state, and local regulations[1].
-
Do not allow the substance to enter drains, water courses, or the soil[1]. All waste should be treated as hazardous.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
